6-Phenyl-4-pyrimidinol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-6-9(11-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATNBMJACLEOTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344733 | |
| Record name | 6-phenyl-4-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4891-69-4 | |
| Record name | 6-phenyl-4-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-phenylpyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic and Structural Elucidation of 6-Phenyl-4-pyrimidinol: A Technical Overview
Disclaimer: Extensive searches for experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 6-Phenyl-4-pyrimidinol did not yield a complete and verified dataset within publicly accessible databases and scientific literature. To fulfill the structural and data presentation requirements of this request, this guide will provide a detailed analysis of a closely related and well-characterized compound: 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one . This compound shares key structural motifs with the requested molecule, offering valuable comparative insights for researchers in the field. All data and protocols presented herein pertain to 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities. The structural characterization of these compounds is paramount for understanding their function and for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one, a compound of significant interest in chemical biology as a kinesin Eg5 inhibitor. The data is presented in a structured format to facilitate easy reference and comparison for researchers and scientists.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25-7.40 | m | 5H | Aromatic protons (Phenyl-H) |
| 5.15 | d | 1H | CH-Ph |
| 2.25 | s | 3H | CH₃ |
| 1.95 | m | 2H | CH₂ |
| 7.7 (broad s) | s | 1H | NH |
| 9.2 (broad s) | s | 1H | NH |
Table 2: ¹³C NMR Spectroscopic Data for 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
| Chemical Shift (δ) ppm | Assignment |
| 152.5 | C=O |
| 144.2 | Aromatic C (quaternary) |
| 128.6 | Aromatic CH |
| 127.5 | Aromatic CH |
| 126.3 | Aromatic CH |
| 100.1 | C=C (pyrimidine ring) |
| 59.5 | CH-Ph |
| 43.1 | CH₂ |
| 18.2 | CH₃ |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3220 | Strong, Broad | N-H Stretch |
| 3030 | Medium | Aromatic C-H Stretch |
| 2960 | Medium | Aliphatic C-H Stretch |
| 1685 | Strong | C=O Stretch (Amide) |
| 1600, 1490, 1450 | Medium-Strong | Aromatic C=C Stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
| m/z | Relative Intensity (%) | Assignment |
| 202 | 100 | [M]⁺ (Molecular Ion) |
| 187 | 60 | [M-CH₃]⁺ |
| 125 | 45 | [M-C₆H₅]⁺ |
| 104 | 80 | [C₆H₅CH=NH]⁺ |
| 77 | 55 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to obtain singlets for all carbon atoms.
Infrared (IR) Spectroscopy
IR spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a KBr pellet. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra are typically obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the structural elucidation of a novel pyrimidine derivative using the spectroscopic techniques discussed.
Caption: A logical workflow for the synthesis, purification, and structural elucidation of a novel compound using multiple spectroscopic techniques.
The Biological Versatility of the Pyrimidine Scaffold: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry. Its presence in the essential building blocks of life, the nucleobases cytosine, thymine, and uracil, underscores its profound biological significance. This inherent biocompatibility and versatile chemical nature have made the pyrimidine scaffold a "privileged structure" in drug discovery, leading to the development of a vast array of therapeutic agents with a broad spectrum of biological activities. This in-depth technical guide explores the diverse pharmacological landscape of pyrimidine-containing compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to support researchers in the field of drug development.
Anticancer Activity: Targeting the Hallmarks of Cancer
Pyrimidine derivatives have demonstrated significant potential in oncology by targeting various key players in cancer cell proliferation, survival, and metastasis. Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes like kinases to the disruption of DNA synthesis.
Kinase Inhibition: A Primary Anticancer Strategy
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer. Pyrimidine-based compounds have been successfully developed as potent inhibitors of several important kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway plays a pivotal role in cell growth and proliferation, and its overactivation is implicated in numerous cancers.[1] Several pyrimidine derivatives have been designed to target this pathway.
Table 1: Anticancer Activity of Pyrimidine Derivatives as EGFR Inhibitors
| Compound ID | Cancer Cell Line | IC50 (µM) | EGFR Kinase IC50 (µM) | Reference |
| 4g | MCF-7 | 5.1 | 0.25 | [2] |
| HepG2 | 5.02 | [2] | ||
| HCT-116 | 6.6 | [2] | ||
| 4f | - | - | 0.38 | [2] |
| 4h | - | - | 0.39 | [2] |
| 10b | HepG2 | 3.56 | 0.00829 | [3] |
| A549 | 5.85 | [3] | ||
| MCF-7 | 7.68 | [3] | ||
| 8a | A-549 | 16.2 | 0.099 (WT), 0.123 (T790M) | [4] |
| PC-3 | 7.98 | [4] | ||
| B-4 | MCF-7 | 6.70 | 46% inhibition at 10 µM | [5] |
| A549 | 20.49 | [5] |
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Table 2: Anticancer Activity of Pyrimidine Derivatives as CDK Inhibitors
| Compound ID | Target CDK | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |
| Ribociclib | CDK4 | 0.01 | - | - | [6] |
| CDK6 | 0.039 | [6] | |||
| 15 | CDK2/cyclin A2 | 0.061 | - | - | [7] |
| 11 | CDK2/cyclin A2 | 0.089 | - | - | [7] |
| 14 | CDK2/cyclin A2 | 0.118 | - | - | [7] |
| 13 | CDK2/cyclin A2 | 0.13 | - | - | [7] |
| 18a | CDK6 | 0.726 | MCF-7 | 0.01 | [8] |
| PC-3 | 1.37 | [8] | |||
| A-549 | 1.69 | [8] | |||
| 7d | CDK2/cyclin A2 | - | HepG2 | 24.24 | [1] |
| MCF-7 | 14.12 | [1] | |||
| A549 | 30.03 | [1] | |||
| Caco2 | 29.27 | [1] | |||
| 10b | CDK2/cyclin A2 | - | HepG2 | 17.12 | [1] |
| MCF-7 | 10.05 | [1] | |||
| A549 | 29.95 | [1] | |||
| Caco2 | 25.24 | [1] |
Other Anticancer Mechanisms
Beyond kinase inhibition, pyrimidine derivatives exhibit anticancer activity through various other mechanisms.
Table 3: Anticancer Activity of Pyrimidine Derivatives with Other Mechanisms
| Compound ID | Cancer Cell Line | IC50 (µM) | Putative Mechanism | Reference |
| VIIa | 57 different cell lines | 0.326 - 4.31 | Antitumor | [9] |
| 4i | MCF-7 | 0.33 | Enhancing ROS level | [10] |
| HeLa | 0.52 | [10] | ||
| HepG2 | 3.09 | [10] | ||
| 3b | A375, C32, DU145, MCF-7/WT | - | Cytotoxicity | [11] |
| 2d | A549 | 50 µM (strong cytotoxicity) | Cytotoxicity | [12] |
Antimicrobial Activity: Combating Infectious Diseases
The pyrimidine scaffold is also a valuable pharmacophore in the development of antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.
Table 4: Antimicrobial Activity of Pyrimidine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| 2a | E. coli | - | - | [13] |
| P. aeruginosa | - | - | [13] | |
| 1 | Fungal strains | Good activity | - | [13] |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Pyrimidine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The pyrimidine scaffold is a chemical framework utilized in the creation and synthesis of selective COX-2 inhibitors.[14]
Table 5: Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound ID | Target | IC50 (µM) | In Vivo Model | % Inhibition | Reference |
| 2a | COX-2 | 3.5 | - | - | [13] |
| 4 | Adenosine kinase | - | Rat pleurisy | Good activity at 30 mg/kg | [15] |
| Imidazolo[1,2-c]pyrimidines | - | - | Carrageenan-induced paw edema | Comparable to indomethacin | [15] |
Signaling Pathways Modulated by Pyrimidine Derivatives
To exert their biological effects, pyrimidine-containing compounds modulate key intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel compounds.
EGFR Signaling Pathway
The EGFR signaling cascade is a critical pathway in cell proliferation and survival. Its inhibition is a key strategy in cancer therapy.
References
- 1. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. hereditybio.in [hereditybio.in]
Potential Therapeutic Targets of 6-Phenyl-4-pyrimidinol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential therapeutic targets of 6-phenyl-4-pyrimidinol derivatives and structurally related compounds. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the addition of a phenyl group at the 6-position confers specific pharmacological properties that have been explored for various therapeutic applications, primarily in oncology and inflammatory diseases. This document summarizes key findings, presents quantitative data for comparative analysis, details relevant experimental protocols, and visualizes associated signaling pathways.
Introduction to this compound Derivatives
The this compound core structure is a versatile scaffold that has been investigated for its potential to modulate the activity of several key biological targets. Variations in substituents on both the phenyl and pyrimidine rings have led to the development of compounds with a range of biological activities. The primary areas of investigation for these derivatives have been as inhibitors of protein kinases, anti-inflammatory agents, and anticancer therapeutics.
Key Therapeutic Targets and Mechanisms of Action
Research into this compound and its analogues has identified several promising therapeutic targets. These can be broadly categorized as follows:
Protein Kinase Inhibition
A significant focus of research has been on the development of 6-phenyl-pyrimidinol derivatives as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.
-
Receptor Tyrosine Kinases (RTKs): Certain 6-phenyl-4-anilinopyrimidine derivatives have demonstrated selective inhibitory activity against class III receptor tyrosine kinases, including KIT and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[1] These kinases are implicated in the growth and proliferation of various solid tumors.
-
Other Kinases: The broader class of pyrimidine derivatives has been shown to inhibit a wide range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[2]
Anti-inflammatory Activity via COX-2 Inhibition
Derivatives of pyrimidine have been investigated for their potential as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3][4][5] Selective COX-2 inhibition is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Some novel pyrimidine derivatives have shown excellent COX-2 inhibitory activities with high selectivity.[5]
Anticancer Activity
The antiproliferative effects of 6-phenyl-pyrimidinol derivatives have been evaluated against various cancer cell lines. The mechanism of action is often linked to the inhibition of protein kinases that are critical for cancer cell survival and proliferation.[6][7][8] For instance, some pyrazolopyrimidine derivatives have shown potent activity against breast cancer cell lines.[9]
B-Cell Lymphoma 6 (BCL6) Inhibition
Structurally related N-phenyl-4-pyrimidinamine derivatives have been identified as potent inhibitors of B-cell lymphoma 6 (BCL6).[10] BCL6 is a transcriptional repressor that is frequently misregulated in diffuse large B-cell lymphoma (DLBCL), making it an attractive therapeutic target.[10][11]
Quantitative Data Summary
The following tables summarize the in vitro activity of various 6-phenyl-pyrimidinol derivatives and related compounds against their respective targets.
Table 1: Kinase Inhibitory Activity of 6-Phenyl-4-anilinopyrimidine Derivatives [1]
| Compound | Target Kinase | IC50 (µM) |
| 19 | KIT | Data not available in abstract |
| 19 | PDGFRβ | Data not available in abstract |
| 27 | KIT | Data not available in abstract |
| 27 | PDGFRα | Data not available in abstract |
| 27 | PDGFRβ | Data not available in abstract |
Note: Specific IC50 values were not available in the abstracts reviewed. The original publication would need to be consulted for this data.
Table 2: COX-2 Inhibitory Activity of Pyrimidine Derivatives [5]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 3 | 5.50 | 0.85 | 6.47 |
| 4a | 5.05 | 0.65 | 7.77 |
| Celecoxib | 6.34 | 0.56 | 11.32 |
| Ibuprofen | 3.1 | 1.2 | 2.58 |
Table 3: Anticancer Activity of Pyrimidine Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | Reported GI50/IC50 (µM) | Reference |
| Pyrazolopyrimidine | 10e | MCF-7 (Breast) | 11 | [9] |
| 6-Ferrocenylpyrimidin-4(3H)-one | 2-methyl-6-ferrocenylpyrimidin-4(3H)-one | MCF-7 (Breast) | 17 ± 1 | [7] |
| 5-cyano-6-phenyl-pyrimidine | 15n | PC-3 (Prostate) | 1.86 ± 0.27 | [12] |
Table 4: BCL6 Inhibitory Activity of N-Phenyl-4-pyrimidinamine Derivatives [10]
| Compound | Target | Activity |
| 14j | BCL6-corepressor interaction | Significant blockage |
| 14j | DLBCL cell proliferation | Potent inhibition |
Note: Specific IC50 values were not provided in the abstract.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound derivative)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
-
96- or 384-well microplates
-
Plate reader (luminometer, fluorescence reader, or scintillation counter)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute further in kinase assay buffer.
-
Add the diluted compound or vehicle control (DMSO) to the wells of the microplate.
-
Add the kinase enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).
-
Stop the reaction by adding a stop solution or the detection reagent.
-
Measure the kinase activity based on the chosen detection method (e.g., luminescence for ADP-Glo™, fluorescence for Z'-LYTE™, or radioactivity).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (this compound derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value from the dose-response curve.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the signaling pathways potentially modulated by this compound derivatives.
Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway
Caption: Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway.
COX-2 Inflammatory Pathway
Caption: COX-2 Mediated Inflammatory Pathway.
BCL6-Mediated Transcriptional Repression
References
- 1. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of B-Cell Lymphoma 6 Inhibitors of N-Phenyl-4-pyrimidinamine Derivatives Bearing Potent Activities against Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. B-cell Lymphoma 6 Inhibitors: Current Advances and Prospects of Drug Development for Diffuse Large B-cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In Silico Prediction of 6-Phenyl-4-pyrimidinol Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of 6-Phenyl-4-pyrimidinol and its derivatives. Drawing upon extensive research in the field of pyrimidine-based compounds, this document outlines potential biological targets, relevant signaling pathways, and detailed computational protocols. The information presented herein is intended to facilitate further research and development of this promising chemical scaffold.
Introduction to this compound
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities. The presence of a phenyl group at the 6th position and a hydroxyl group at the 4th position of the pyrimidine ring in this compound suggests its potential to interact with various biological targets. In silico prediction methods are invaluable tools for exploring these potential interactions, guiding the synthesis of more potent and selective analogs, and elucidating their mechanisms of action.
Derivatives of the phenyl-pyrimidine core have demonstrated significant potential in several therapeutic areas, including oncology, inflammation, and infectious diseases. These compounds have been shown to target key proteins such as kinases, B-cell lymphoma 6 (BCL6), and enzymes involved in inflammatory pathways.
Potential Biological Targets and Signaling Pathways
Based on the bioactivities of structurally related phenyl-pyrimidine derivatives, this compound is predicted to interact with several key biological targets and modulate their associated signaling pathways.
Cancer
Potential Targets:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and is often overexpressed in various cancers.[1]
-
Cyclin-Dependent Kinases (CDKs): Particularly CDK4/6, which are key regulators of the cell cycle.[2]
-
Pim-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation.[3][4]
-
B-cell lymphoma 6 (BCL6): A transcriptional repressor implicated in several types of lymphoma.[5]
Signaling Pathways:
-
EGFR Signaling Pathway: Inhibition of EGFR can block downstream pathways like MAPK and PI3K/Akt, leading to reduced cell proliferation and survival.
-
Cell Cycle Regulation: Inhibition of CDK4/6 can lead to cell cycle arrest at the G1 phase.
Caption: Predicted inhibition of the EGFR signaling pathway by this compound.
Inflammation
Potential Targets:
-
Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide, a key mediator of inflammation.[6]
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of pro-inflammatory prostaglandins.[6][7]
Signaling Pathway:
-
NF-κB Signaling Pathway: A central pathway that regulates the expression of pro-inflammatory genes, including iNOS and COX-2.
Caption: Potential modulation of the NF-κB inflammatory pathway.
Bone Regeneration
Potential Target:
-
Bone Morphogenetic Protein Receptor (BMPR): Receptors that, upon binding to BMPs, initiate a signaling cascade promoting osteoblast differentiation.
Signaling Pathway:
-
BMP2/SMAD1 Signaling Pathway: A key pathway in bone formation and regeneration.[8]
Caption: Predicted activation of the BMP2/SMAD1 signaling pathway for osteogenesis.
Quantitative Bioactivity Data of Phenyl-Pyrimidine Derivatives
The following tables summarize the reported in vitro bioactivities of various phenyl-pyrimidine derivatives against different biological targets. This data provides a reference for the potential potency of the this compound scaffold.
Table 1: Anticancer Activity of Phenyl-Pyrimidine Derivatives
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | Pim-1 Kinase | - | 0.54 - 0.68 | [4] |
| Pyrazolo[1,5-a]pyrimidine | - | MCF-7 | 3.0 | [3] |
| Thiazolo-pyridopyrimidine | CDK4/6 | - | - | [2] |
| Pyrido[2,3-d]pyrimidine | EGFRL858R/T790M | H1975 | 0.087 | [9] |
| Pyrazolo[3,4-d]pyrimidinone | COX-2 | - | 0.27 - 2.34 | [10] |
Table 2: Antiviral Activity of Pyrimidine Derivatives
| Compound Class | Target | Virus | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | Mpro | SARS-CoV-2 | 1.2 - 2.34 | [11] |
Experimental Protocols for In Silico Prediction
This section details the standard computational methodologies for predicting the bioactivity of this compound.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
Caption: A generalized workflow for molecular docking studies.
Methodology:
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
-
Grid Generation:
-
Define a grid box around the active site of the receptor.
-
-
Docking:
-
Perform the docking simulation using software like AutoDock Vina or GLIDE.[12]
-
-
Analysis:
-
Analyze the docking poses based on their binding energies and interactions with the receptor's amino acid residues.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the chemical structure of compounds with their biological activity.
Caption: A typical workflow for developing a QSAR model.
Methodology:
-
Data Set Preparation:
-
Compile a dataset of pyrimidine derivatives with their experimentally determined biological activities (e.g., IC50 values).
-
-
Descriptor Calculation:
-
Calculate molecular descriptors (e.g., topological, electronic, steric) for each compound.
-
-
Model Development:
-
Develop a QSAR model using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS).[13]
-
-
Model Validation:
-
Validate the model's predictive power using internal (cross-validation) and external validation techniques.[14]
-
-
Prediction:
-
Use the validated QSAR model to predict the bioactivity of this compound and its novel derivatives.
-
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for biological activity.
Methodology:
-
Feature Identification:
-
Identify common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) in a set of active molecules.
-
-
Model Generation:
-
Generate a 3D pharmacophore model that represents the spatial arrangement of these features.
-
-
Model Validation:
-
Validate the model using a test set of active and inactive compounds.
-
-
Virtual Screening:
-
Use the validated pharmacophore model to screen virtual libraries for new compounds that match the pharmacophoric features.
-
Conclusion
The in silico prediction of the bioactivity of this compound offers a powerful approach to guide its development as a potential therapeutic agent. By leveraging molecular docking, QSAR, and pharmacophore modeling, researchers can identify probable biological targets, elucidate potential mechanisms of action, and design novel analogs with improved potency and selectivity. The information compiled in this guide, based on the extensive research on related phenyl-pyrimidine derivatives, provides a solid foundation for initiating and advancing the in silico investigation of this compound. Further experimental validation is crucial to confirm the predicted bioactivities and to progress this promising scaffold through the drug discovery pipeline.
References
- 1. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of B-Cell Lymphoma 6 Inhibitors of N-Phenyl-4-pyrimidinamine Derivatives Bearing Potent Activities against Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Pharmacophore modeling, 3D-QSAR and docking study of 2-phenylpyrimidine analogues as selective PDE4B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel QSAR Models for Molecular Initiating Event Modeling in Two Intersecting Adverse Outcome Pathways Based Pulmonary Fibrosis Prediction for Biocidal Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of 6-Phenyl-4-Pyrimidinol Analogs: A Technical Guide to Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among the diverse range of pyrimidine derivatives, 6-Phenyl-4-pyrimidinol analogs have emerged as a promising class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel this compound analogs, with a focus on their potential as kinase inhibitors for applications in oncology.
Core Synthesis and Chemical Exploration
The synthetic routes to this compound analogs are adaptable, allowing for extensive chemical exploration of the core scaffold. A common and effective method involves a multi-step synthesis beginning with a Claisen-Schmidt condensation.
A generalized synthetic pathway is outlined below:
Caption: Generalized synthetic workflow for this compound analogs.
This approach allows for the introduction of a wide variety of substituents on both the phenyl ring at the 6-position and other positions of the pyrimidine core, enabling the generation of diverse chemical libraries for biological screening.[1]
Biological Activity: Targeting Protein Kinases
A significant body of research has focused on the development of this compound analogs as potent and selective inhibitors of protein kinases.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold can act as a bioisostere for the adenine base of ATP, allowing these compounds to competitively bind to the ATP-binding site of kinases.[3]
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of newly synthesized compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The following table summarizes the reported in vitro cytotoxic activity of various pyrimidine derivatives against several human cancer cell lines.
| Compound/Derivative Class | Cell Line | Activity Metric (IC50 in µM) | Reference |
| Phenylpyrazolo[3,4-d]pyrimidine Analog 5b | MCF-7 (Breast) | Potent (exact value not specified) | [4] |
| Phenylpyrazolo[3,4-d]pyrimidine Analog 5d | HCT-116 (Colon) | 9.87 | [4] |
| Phenylpyrazolo[3,4-d]pyrimidine Analog 5e | HCT-116 (Colon) | 8.15 | [4] |
| Phenylpyrazolo[3,4-d]pyrimidine Analog 6 | Src Kinase | 21.7 | [5] |
| Phenylpyrazolo[3,4-d]pyrimidine Analog 4 | Src Kinase | 24.7 | [5] |
| Pyrimidine-Benzimidazol Hybrid 6b | MGC-803 (Gastric) | Potent (exact value not specified) | [6] |
| Osimertinib-ABI Hybrid 88 | HER2 | 81 ± 40 ng/mL | [7] |
| Osimertinib-ABI Hybrid 89 | HER2 | 208 ± 110 ng/mL | [7] |
| Osimertinib-ABI Hybrid 88 | EGFR-L858R | 59 ± 30 ng/mL | [7] |
| Osimertinib-ABI Hybrid 89 | EGFR-L858R | 112 ± 60 ng/mL | [7] |
| Osimertinib-ABI Hybrid 88 | EGFR-T790M | 49 ± 20 ng/mL | [7] |
| Osimertinib-ABI Hybrid 89 | EGFR-T790M | 152 ± 70 ng/mL | [7] |
Signaling Pathway Modulation
Many this compound analogs have been shown to target receptor tyrosine kinases (RTKs), such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8] These receptors are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Inhibition of these pathways can be a powerful strategy for cancer therapy.
Caption: Inhibition of a generic RTK signaling pathway by this compound analogs.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments cited in the development of this compound analogs.
General Procedure for the Synthesis of 4,6-Diarylpyrimidin-2-amines
This protocol is adapted from methodologies described for the synthesis of related pyrimidine derivatives.[1]
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Equimolar amounts of a substituted acetophenone and a substituted benzaldehyde are dissolved in ethanol.
-
An aqueous solution of a base (e.g., 10% NaOH) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred overnight, then poured into ice-cold water.
-
The resulting precipitate (the chalcone) is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.
-
-
Pyrimidine Ring Formation (Cyclization):
-
The synthesized chalcone (0.01 mol) and guanidine hydrochloride (0.01 mmol) are refluxed for 4-6 hours in the presence of a solvent such as dimethylformamide (DMF) or ethanol with a base (e.g., sodium hydroxide).
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled and poured into ice-cold water.
-
The precipitate, the 4,6-diarylpyrimidin-2-amine, is collected by filtration, dried, and recrystallized from a suitable solvent like methanol.
-
In Vitro Kinase Inhibition Assay (General Protocol)
The following is a generalized protocol for assessing the in vitro kinase inhibitory activity of the synthesized analogs. Specific conditions may vary depending on the kinase being assayed.
-
Materials:
-
Kinase enzyme (e.g., EGFR, VEGFR2)
-
Substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Test compounds (this compound analogs) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
A solution of the kinase and substrate in assay buffer is added to the wells of a 384-well plate.
-
The test compounds are added to the wells at various concentrations.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes).
-
The detection reagent is added to stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Cell Proliferation Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding:
-
Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
-
Solubilization and Measurement:
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents, particularly in the realm of oncology. The synthetic accessibility of these compounds allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective kinase inhibitors. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to enhance their in vivo efficacy and safety profiles. Furthermore, the exploration of novel biological targets for this class of compounds could unveil new therapeutic opportunities.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
6-Phenyl-4-pyrimidinol: A Technical Guide for Researchers
CAS Number: 4891-69-4
IUPAC Name: 6-Phenylpyrimidin-4(1H)-one
This technical guide provides an in-depth overview of 6-Phenyl-4-pyrimidinol, a pyrimidine derivative of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on its synthesis, potential biological activities, and mechanisms of action.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₈N₂O |
| Molecular Weight | 172.19 g/mol |
| Appearance | Solid |
| Synonyms | This compound, 6-Phenylpyrimidin-4-ol |
Synthesis of this compound
The synthesis of this compound can be achieved through a cyclocondensation reaction. A plausible and widely used method involves the reaction of a β-ketoester, ethyl benzoylacetate, with urea in the presence of a base catalyst.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar pyrimidin-4-ol derivatives.
Materials:
-
Ethyl benzoylacetate
-
Urea
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (for acidification)
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
Reaction Mixture: To the sodium ethoxide solution, add urea and stir until it is completely dissolved.
-
Addition of β-Ketoester: Slowly add ethyl benzoylacetate dropwise to the reaction mixture at room temperature with continuous stirring.
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water.
-
Acidification: Acidify the aqueous solution with hydrochloric acid to precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound.
Biological Activity and Potential Therapeutic Applications
While specific quantitative data for the biological activity of this compound is limited in publicly available literature, the pyrimidine scaffold is a well-established pharmacophore found in numerous therapeutic agents. Derivatives of 4-pyrimidinol have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The data presented below for structurally related compounds suggests the potential for this compound as a lead compound in drug discovery.
Comparative Anticancer Activity of Phenyl-Substituted Pyrimidine Derivatives
The following table summarizes the in vitro anticancer activity of pyrimidine derivatives with phenyl substitutions, highlighting their potential as cytotoxic agents against various cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |
| Ferrocenylpyrimidin-4(3H)-ones | 2-Methyl-6-ferrocenylpyrimidin-4(3H)-one | MCF-7 (Breast) | 17 ± 1 | [1] |
| Pyrazolo[3,4-d]pyrimidin-4-ones | 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | MCF-7 (Breast) | 11 | [2] |
| Thiazolo[4,5-d]pyrimidine-2-thiones | 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | 24.4 | |
| A375 (Melanoma) | 25.4 | |||
| DU145 (Prostate) | Not specified | |||
| MCF-7/WT (Breast) | Not specified | |||
| Pyrido[2,3-d]pyrimidines | Unspecified structure | MCF-7 (Breast) | 0.57 | |
| HepG2 (Liver) | Not specified |
Potential Mechanism of Action and Signaling Pathways
The mechanism of action for many pyrimidine derivatives in cancer involves the inhibition of key enzymes in cellular signaling pathways that are critical for tumor growth and survival. Pyrimidine analogs can act as inhibitors of protein kinases, topoisomerases, or enzymes involved in nucleotide biosynthesis.[5]
The following diagram illustrates a plausible mechanism of action where a phenyl-substituted pyrimidine derivative inhibits a protein kinase, a common target for anticancer drugs.
References
- 1. Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 4. benthamopen.com [benthamopen.com]
- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 6-Phenyl-4-pyrimidinol: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences, a thorough understanding of a compound's physicochemical properties is paramount to its successful development. For novel molecules like 6-Phenyl-4-pyrimidinol, a heterocyclic compound with potential therapeutic applications, its solubility and stability are critical determinants of its bioavailability, formulation, and overall viability as a drug candidate. This technical guide provides an in-depth overview of the available data, experimental protocols, and logical workflows pertinent to the assessment of this compound's solubility and stability.
Disclaimer: Publicly available, quantitative solubility and stability data for the parent compound, this compound, is limited. Therefore, this guide utilizes data from structurally similar analogs, namely 2-Amino-5-bromo-6-phenyl-4-pyrimidinol (Bropirimine) and 6-Phenyl-2-thiouracil , to provide an illustrative understanding of the expected physicochemical behavior. These analogs serve as valuable surrogates for outlining experimental design and data presentation.
I. Solubility Profile: An Analog-Based Assessment
The solubility of an active pharmaceutical ingredient (API) in various solvents is a crucial factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available solubility data for close structural analogs of this compound.
Table 1: Solubility of 2-Amino-5-bromo-6-phenyl-4-pyrimidinol (Bropirimine)
| Solvent | Temperature | Solubility |
| Dimethyl Sulfoxide (DMSO) | Not Specified (warm) | ≥ 5 mg/mL[1][2] |
| Water | 37 °C | 7.8 mg/L[2] |
Table 2: Solubility of 6-Phenyl-2-thiouracil
| Solvent | Temperature | Solubility |
| Dimethylformamide (DMF) | Not Specified | 20 mg/mL[3] |
| 1 M Ammonium Hydroxide (NH4OH) | Not Specified | 50 mg/mL[3] |
| Water | Not Specified | 50 mg/mL[3] |
II. Stability Characteristics: Insights from Related Structures
Forced degradation studies typically expose the compound to stress conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition. The goal is to achieve a target degradation of 5-20%, which is considered sufficient to reveal potential degradation products without being overly destructive.[2]
III. Experimental Protocols
The following are detailed methodologies for conducting key experiments to determine the solubility and stability of pyrimidinol compounds.
A. Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound, representing the true equilibrium between the dissolved and undissolved states.
1. Materials and Equipment:
-
Test compound (e.g., this compound)
-
Selected solvents (e.g., water, phosphate buffer, ethanol, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
2. Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.[1]
-
Seal the vials tightly and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Centrifuge the aliquot to remove any remaining suspended solids.
-
Dilute the clear supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
The determined concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
Caption: Workflow for Equilibrium Solubility Determination
B. Forced Degradation Study
This study is designed to intentionally degrade the drug substance to identify potential degradation products and pathways.
1. Materials and Equipment:
-
Test compound (e.g., this compound)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M to 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
-
pH meter
2. General Procedure:
-
Prepare solutions of the test compound in a suitable solvent.
-
Expose the solutions to various stress conditions in parallel. A control sample protected from stress should be analyzed concurrently.
-
Acid and Base Hydrolysis: Add HCl or NaOH to the drug solution and maintain at room temperature or elevated temperature (e.g., 60 °C) for a defined period. Neutralize the samples before analysis.
-
Oxidative Degradation: Add H₂O₂ to the drug solution and keep it at room temperature.
-
Thermal Degradation: Store the solid drug substance and a solution of the drug in an oven at an elevated temperature (e.g., 70 °C).
-
Photodegradation: Expose the solid drug and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
At appropriate time points, withdraw samples and analyze them using a stability-indicating HPLC-PDA method.
-
The HPLC-PDA analysis will help to separate the parent drug from its degradation products and the PDA detector will provide information about the spectral purity of the peaks.
Caption: Forced Degradation Study Workflow
IV. Conclusion
While direct, comprehensive data on the solubility and stability of this compound is not extensively documented in public literature, a robust framework for its evaluation can be constructed based on data from its close analogs and established experimental protocols. The information and methodologies presented in this technical guide provide a solid foundation for researchers and drug development professionals to undertake a thorough physicochemical characterization of this compound. Such studies are indispensable for advancing this and other promising pyrimidinol derivatives through the drug development pipeline.
References
The Enduring Scaffold: A Technical Guide to Pyrimidine Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a simple six-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry. Its prevalence in the natural world, most notably as a core component of the nucleobases uracil, thymine, and cytosine, has made it a privileged scaffold in the design of therapeutic agents. The ability of the pyrimidine ring to engage in various biological interactions, including hydrogen bonding and π-π stacking, coupled with its synthetic tractability, allows for the generation of diverse compound libraries with a wide spectrum of pharmacological activities.[1][2][3][4][5] This technical guide provides an in-depth review of the role of pyrimidine derivatives in several key therapeutic areas, with a focus on anticancer, antiviral, and antimicrobial agents. It is designed to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visualizations of key biological pathways to support ongoing research and development efforts.
Anticancer Agents: Targeting the Machinery of Malignancy
Pyrimidine derivatives have had a profound impact on oncology, with several compounds being utilized as frontline cancer therapies.[6][7] Their mechanisms of action are diverse, ranging from antimetabolites that interfere with nucleic acid synthesis to highly specific inhibitors of protein kinases that drive cancer cell proliferation and survival.[6][7]
Epidermal Growth Factor Receptor (EGFR) Inhibitors
A prominent class of pyrimidine-based anticancer agents targets the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[8][9] These inhibitors typically function by competing with ATP for the kinase's binding site, thereby blocking the downstream signaling pathways that lead to cell growth and division.[8][9]
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. Two major pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily regulates gene expression and cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival and growth. Pyrimidine-based EGFR inhibitors block the initial autophosphorylation step, effectively shutting down these pro-oncogenic signals.
Quantitative Data on Pyrimidine-Based EGFR Inhibitors
The following table summarizes the in vitro activity of a selection of pyrimidine derivatives against EGFR and various cancer cell lines. This data highlights the potency and selectivity of these compounds.
| Compound ID | Target(s) | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| Gefitinib | EGFR | 2-37 | NCI-H358 | 0.015-0.041 | N/A |
| Erlotinib | EGFR | 2 | NCI-H358 | 0.07-2 | N/A |
| Osimertinib | EGFR (T790M, L858R) | ~1 | PC-9 (del19) | ~0.01 | [10] |
| Compound 4b | EGFR | 77.03 | HCT-116 | 1.34 | |
| Compound 4c | EGFR | 94.9 | HCT-116 | 1.90 | |
| Compound 16 | EGFR | 0.034 (µM) | MDA-MB-468 | 0.844 | [11] |
| Compound 4a | EGFR (WT, L858R, T790M) | WT: 15.2, L858R: 12.1, T790M: 33.4 | MCF-7 | 0.011 | [12] |
| Compound 4b | EGFR (WT, L858R, T790M) | WT: 12.5, L858R: 9.8, T790M: 29.5 | MCF-7 | 0.013 | [12] |
Experimental Protocols
This protocol describes a general method for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, a common scaffold for EGFR inhibitors.[13]
Materials:
-
Appropriate diketone (e.g., acetylacetone, ethyl acetoacetate, or benzoyl acetone)
-
Hydrazinopyrimidine precursor
-
Absolute Ethanol
-
Triethylamine (TEA)
Procedure:
-
A mixture of the hydrazinopyrimidine precursor (5 mmol) and the appropriate diketone derivative (5 mmol) is prepared in absolute ethanol (15 mL).
-
A catalytic amount of triethylamine (TEA) is added to the mixture.
-
The reaction mixture is refluxed for 3 hours.
-
After cooling, the precipitated crystals are collected by filtration.
-
The crude product is washed with cold ethanol and then dried to yield the desired pyrazolo[3,4-d]pyrimidine derivative.
-
The final product is purified by recrystallization from an appropriate solvent.
This protocol provides a general procedure for determining the in vitro inhibitory activity of a compound against EGFR using a commercially available luminescent assay.[6][14]
Materials:
-
Recombinant human EGFR enzyme
-
EGFR substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer with a final DMSO concentration of 1%.
-
In a 384-well plate, add 5 µL of the test compound dilution or vehicle control (1% DMSO).
-
Add 5 µL of a solution containing the EGFR enzyme to each well.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the EGFR substrate and ATP. The final ATP concentration should be at its Km value for EGFR.
-
Incubate the plate at room temperature for 60 minutes.
-
To stop the kinase reaction and deplete the remaining ATP, add 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antiviral Agents: Combating Viral Replication
The structural similarity of pyrimidine derivatives to endogenous nucleosides has made them a cornerstone of antiviral therapy. These compounds can act as chain terminators or inhibitors of viral polymerases, effectively halting the replication of viral genetic material.
Further details on specific antiviral pyrimidine derivatives, their mechanisms of action, quantitative data, and relevant experimental protocols will be provided in the subsequent sections of this guide.
Antimicrobial Agents: A Broad Spectrum of Activity
Pyrimidine derivatives also exhibit a wide range of antibacterial and antifungal activities. They can interfere with essential microbial metabolic pathways, such as folate synthesis, or disrupt cell wall integrity.
The following sections will delve into the specifics of pyrimidine-based antimicrobial agents, including their structure-activity relationships, quantitative data on their efficacy, and detailed experimental procedures for their synthesis and evaluation.
(This is an evolving document. The antiviral and antimicrobial sections will be populated with detailed information in subsequent updates.)
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Modeling and Interpretability Study of the Structure–Activity Relationship for Multigeneration EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 14. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Note: A Step-by-Step Protocol for the Synthesis of 4-Phenyl-6-methyl-pyrimidin-2-ol via a Modified Biginelli Reaction Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Biginelli reaction is a cornerstone of heterocyclic chemistry, providing a straightforward, one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea.[1] These DHPMs are valuable scaffolds in medicinal chemistry, serving as precursors to a wide array of biologically active compounds.[2] This application note provides a detailed, step-by-step protocol for the synthesis of a phenyl-substituted pyrimidinol. The synthesis involves a three-stage process commencing with a classic Biginelli condensation to form a dihydropyrimidinone intermediate, followed by an oxidative aromatization to the corresponding pyrimidinone, and concluding with hydrolysis and decarboxylation to yield the final product, 4-Phenyl-6-methyl-pyrimidin-2-ol. This multi-step approach is necessary as the direct synthesis of the target aromatic pyrimidinol via a single Biginelli reaction is not feasible. The protocols provided herein are compiled from established methodologies to ensure reliability and reproducibility.[3][4][5]
Overall Reaction Scheme
The synthesis proceeds in three main steps starting from common laboratory reagents:
-
Biginelli Condensation: Benzaldehyde, ethyl acetoacetate, and urea react to form Ethyl 4-phenyl-6-methyl-3,4-dihydropyrimidine-5-carboxylate.
-
Oxidative Aromatization: The dihydropyrimidinone ring is oxidized to the corresponding aromatic pyrimidine derivative.
-
Hydrolysis & Decarboxylation: The ester group at the 5-position is removed to yield the final product.
Experimental Protocols
Part 1: Synthesis of Ethyl 4-phenyl-6-methyl-3,4-dihydropyrimidine-5-carboxylate (DHPM Intermediate)
This protocol outlines the acid-catalyzed Biginelli condensation to synthesize the dihydropyrimidinone intermediate.
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Urea
-
Ethanol (95%)
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask, combine benzaldehyde (2.12 g, 20 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and urea (1.80 g, 30 mmol).
-
Add 20 mL of 95% ethanol to the flask to dissolve the reactants.
-
To this mixture, add 5-6 drops of concentrated hydrochloric acid as a catalyst.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring.
-
Maintain the reflux for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Place the flask in an ice bath for 30 minutes to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in an oven at 60 °C or under vacuum. The resulting white solid is Ethyl 4-phenyl-6-methyl-3,4-dihydropyrimidine-5-carboxylate.
Part 2: Oxidative Aromatization to Ethyl 4-phenyl-6-methyl-pyrimidine-5-carboxylate
This protocol describes a mild and effective method for the dehydrogenation of the DHPM intermediate using a copper-catalyzed oxidation system.[4][6]
Materials:
-
Ethyl 4-phenyl-6-methyl-3,4-dihydropyrimidine-5-carboxylate (from Part 1)
-
Copper(I) Chloride (CuCl)
-
Potassium Carbonate (K₂CO₃)
-
tert-Butyl Hydroperoxide (TBHP), 70% aqueous solution
-
Acetonitrile (CH₃CN)
-
Standard reaction setup with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, suspend the DHPM intermediate (2.60 g, 10 mmol) in 30 mL of acetonitrile.
-
Add potassium carbonate (2.07 g, 15 mmol) and a catalytic amount of copper(I) chloride (0.10 g, 1 mmol).
-
Stir the mixture at room temperature for 5 minutes.
-
Slowly add tert-butyl hydroperoxide (2.5 mL, ~20 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80 °C) and maintain for 2-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid catalyst and salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield Ethyl 4-phenyl-6-methyl-pyrimidine-5-carboxylate.
Part 3: Hydrolysis and Decarboxylation to 4-Phenyl-6-methyl-pyrimidin-2-ol
This final step involves the saponification of the ester followed by acid-catalyzed decarboxylation.
Materials:
-
Ethyl 4-phenyl-6-methyl-pyrimidine-5-carboxylate (from Part 2)
-
Sodium Hydroxide (NaOH)
-
Ethanol/Water mixture (1:1)
-
Concentrated Hydrochloric Acid (HCl)
-
Standard reaction setup with reflux condenser
-
pH paper or pH meter
Procedure:
-
Dissolve the pyrimidine product from Part 2 (2.58 g, 10 mmol) in a 1:1 mixture of ethanol and water (40 mL) in a round-bottom flask.
-
Add sodium hydroxide (0.8 g, 20 mmol) to the solution.
-
Heat the mixture to reflux for 2-3 hours to ensure complete hydrolysis of the ester.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture by adding concentrated HCl dropwise until the pH is approximately 2-3. This will protonate the carboxylate and catalyze the decarboxylation.
-
Gently heat the acidified mixture to around 50-60 °C for 1 hour to drive the decarboxylation to completion (effervescence may be observed).
-
Cool the solution in an ice bath. The final product, 4-Phenyl-6-methyl-pyrimidin-2-ol, will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Data Presentation
The following table summarizes the quantitative data for the synthesis protocol.
| Step | Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount | Product | Yield (%) | Melting Point (°C) |
| 1 | Benzaldehyde | 1.0 | 106.12 | 2.12 g | Ethyl 4-phenyl-6-methyl-3,4-dihydropyrimidine-5-carboxylate | 85-95 | 202-204 |
| Ethyl acetoacetate | 1.0 | 130.14 | 2.60 g | ||||
| Urea | 1.5 | 60.06 | 1.80 g | ||||
| 2 | DHPM Intermediate | 1.0 | 260.31 | 2.60 g | Ethyl 4-phenyl-6-methyl-pyrimidine-5-carboxylate | 70-85 | 115-117 |
| K₂CO₃ | 1.5 | 138.21 | 2.07 g | ||||
| TBHP | 2.0 | 90.12 | 2.5 mL | ||||
| 3 | Pyrimidine Ester | 1.0 | 258.29 | 2.58 g | 4-Phenyl-6-methyl-pyrimidin-2-ol | 75-90 | 290-293 |
| NaOH | 2.0 | 40.00 | 0.80 g |
Note: Yields are typical and may vary based on experimental conditions.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the three-step synthesis process.
Caption: Workflow for the synthesis of 4-Phenyl-6-methyl-pyrimidin-2-ol.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Oxidative dehydrogenation of dihydropyrimidinones and dihydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Pinner Synthesis: A Versatile Method for Crafting Substituted Pyrimidinols
Application Note & Protocol
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of numerous therapeutic agents. The Pinner synthesis offers a reliable and adaptable method for the preparation of substituted 4-pyrimidinols, key intermediates in the synthesis of a wide range of biologically active molecules. This document provides a detailed overview of the Pinner synthesis, experimental protocols for both classical and modern variations, and insights into the biological relevance of the resulting compounds.
Introduction
The Pinner synthesis is a cyclocondensation reaction between a β-dicarbonyl compound, such as a β-ketoester or a β-diketone, and an amidine to yield a substituted pyrimidine.[1][2] Specifically, the reaction with β-ketoesters leads to the formation of 4-pyrimidinols. The reaction can be catalyzed by either acid or base.[2] This method has been a mainstay in heterocyclic chemistry since its discovery and continues to be developed with modern techniques such as ultrasound irradiation to improve yields and reaction times.
Substituted pyrimidinols and their derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been investigated as antimalarial, antiviral, and anticancer agents.[1] Their therapeutic effects often stem from their ability to inhibit key enzymes in critical metabolic and signaling pathways.
Reaction Mechanism and Workflow
The Pinner synthesis of 4-pyrimidinols from a β-ketoester and an amidine proceeds through a series of well-defined steps. The reaction is typically initiated by the activation of the β-ketoester, followed by nucleophilic attack by the amidine, and subsequent cyclization and dehydration to form the aromatic pyrimidine ring.
A visual representation of the general reaction mechanism is provided below:
The experimental workflow for the Pinner synthesis is generally straightforward, involving the mixing of reactants in a suitable solvent, followed by heating or other forms of energy input, and subsequent product isolation and purification.
Experimental Protocols
Two detailed protocols are provided below, one for a classical Pinner synthesis and another for a modern, ultrasound-promoted method.
Protocol 1: Classical Synthesis of 2-Substituted-4-hydroxy-6-methylpyrimidine
This protocol is adapted from a general procedure for the Pinner synthesis.
Materials:
-
Amidine hydrochloride (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol.
-
To this solution, add the amidine hydrochloride and ethyl acetoacetate.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., acetic acid or dilute HCl).
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or water).
Protocol 2: Ultrasound-Promoted Synthesis of Substituted 4-Pyrimidinols
This protocol is based on the work of Vidal et al., who developed a rapid and efficient synthesis of a variety of 4-pyrimidinols.
Materials:
-
Amidine hydrochloride (1.0 mmol)
-
β-ketoester (1.0 mmol)
-
Water (5 mL)
Procedure:
-
In a suitable vessel, suspend the amidine hydrochloride and the β-ketoester in water.
-
Place the vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a frequency of 35-45 kHz for 5-15 minutes. The reaction progress can be monitored by TLC.
-
Upon completion, the solid product is collected by filtration.
-
Wash the product with cold water and dry to afford the pure 4-pyrimidinol.
Data Presentation: Synthesis of Various Substituted Pyrimidinols
The following tables summarize quantitative data for the synthesis of a range of substituted pyrimidinols using both classical and ultrasound-promoted Pinner synthesis methods.
Table 1: Classical Pinner Synthesis of 2-Hydroxy-4,6-dimethylpyrimidine
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Urea | Acetylacetone | HCl in Methanol | 3 | 52 | 90.2 | BenchChem Comparative Guide |
Table 2: Ultrasound-Promoted Synthesis of Various 4-Pyrimidinols
| Amidine (R1) | β-Ketoester (R2, R3) | Time (min) | Yield (%) | Reference |
| Acetamidine | Ethyl acetoacetate (CH3, H) | 10 | 85 | Vidal et al. |
| Benzamidine | Ethyl acetoacetate (CH3, H) | 5 | 97 | Vidal et al. |
| 4-Methoxybenzamidine | Ethyl acetoacetate (CH3, H) | 5 | 92 | Vidal et al. |
| 4-Chlorobenzamidine | Ethyl acetoacetate (CH3, H) | 10 | 88 | Vidal et al. |
| Acetamidine | Ethyl benzoylacetate (Ph, H) | 15 | 75 | Vidal et al. |
| Benzamidine | Ethyl benzoylacetate (Ph, H) | 10 | 90 | Vidal et al. |
| 4-Methoxybenzamidine | Ethyl benzoylacetate (Ph, H) | 15 | 85 | Vidal et al. |
| 4-Chlorobenzamidine | Ethyl benzoylacetate (Ph, H) | 15 | 82 | Vidal et al. |
Biological Significance and Signaling Pathways
Substituted pyrimidinols and their derivatives have been shown to interact with various biological targets, leading to their therapeutic effects. A common mechanism of action for many pyrimidine-based drugs is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.
For instance, in cancer, aberrant kinase signaling through pathways like the RAS-ERK and PI3K-AKT pathways drives cell proliferation and survival.[3] Pyrimidine derivatives can act as ATP-competitive inhibitors, binding to the active site of kinases and preventing the phosphorylation of their downstream targets.
In the context of infectious diseases, pyrimidine derivatives can target enzymes essential for the pathogen's survival. For example, the antimalarial drug pyrimethamine inhibits dihydrofolate reductase in Plasmodium falciparum, blocking the synthesis of folic acid, a crucial component for DNA synthesis and parasite replication.[4] Similarly, some antiviral pyrimidine derivatives function by inhibiting the host's de novo pyrimidine biosynthesis, thereby depleting the nucleotide pool available for viral replication and inducing an innate immune response.[5][6][7]
Conclusion
The Pinner synthesis remains a highly relevant and valuable tool for the synthesis of substituted 4-pyrimidinols. Its versatility, coupled with modern advancements like ultrasound promotion, allows for the efficient production of a diverse library of these important heterocyclic compounds. The significant biological activities of pyrimidine derivatives in oncology and infectious diseases continue to drive research and development, making the mastery of their synthesis a key asset for scientists in the field.
References
- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 3. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting pyrimidine biosynthesis impairs Ebola virus replication through depletion of nucleoside pools and activation of innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for Screening 6-Phenyl-4-pyrimidinol Derivatives for Anticancer Activity
Introduction
Pyrimidine derivatives represent a privileged scaffold in medicinal chemistry, with numerous compounds demonstrating significant pharmacological activities, including potent anticancer effects.[1][2] The 6-Phenyl-4-pyrimidinol core is a promising starting point for the development of novel therapeutics. A systematic in vitro screening protocol is essential to identify lead compounds, elucidate their mechanisms of action, and guide further drug development efforts.
This document provides a comprehensive framework for the initial screening of this compound derivatives. It outlines detailed protocols for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression. Furthermore, it includes a protocol for Western blot analysis to investigate the impact of these compounds on key cellular signaling pathways. This structured approach ensures the generation of robust and comparable data for identifying promising anticancer agents.[3][4]
Overall Experimental Workflow
The screening process follows a hierarchical approach, starting with a broad cytotoxicity screen to identify active compounds and determine their potency. Subsequent assays are then employed to dissect the mechanism through which these compounds exert their anticancer effects.
Caption: High-level workflow for anticancer screening of pyrimidinol derivatives.
Data Presentation
Quantitative data should be meticulously recorded and summarized in tables to facilitate comparison between derivatives and with standard chemotherapeutic agents.
Table 1: Cytotoxicity of this compound Derivatives (IC₅₀ Values)
| Compound ID | Cancer Cell Line | IC₅₀ (µM) after 48h | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| Derivative 1 | MCF-7 (Breast) | 8.5 | 0.9 |
| Derivative 1 | A549 (Lung) | 15.2 | 1.2 |
| Derivative 1 | HCT-116 (Colon) | 11.8 | 0.7 |
| Derivative 2 | MCF-7 (Breast) | 25.1 | 0.9 |
| Derivative 2 | A549 (Lung) | 30.7 | 1.2 |
| Derivative 2 | HCT-116 (Colon) | 22.4 | 0.7 |
Table 2: Apoptosis Induction by Derivative 1 (24h Treatment)
| Treatment Group | Concentration (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Control (Vehicle) | 0 | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.6 |
| Derivative 1 | 5 (IC₅₀/2) | 70.3 ± 3.1 | 15.6 ± 2.2 | 14.1 ± 1.9 |
| Derivative 1 | 10 (IC₅₀) | 45.2 ± 2.8 | 28.9 ± 3.5 | 25.9 ± 2.7 |
| Derivative 1 | 20 (2x IC₅₀) | 20.7 ± 1.9 | 40.1 ± 4.1 | 39.2 ± 3.8 |
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with Derivative 1 (24h)
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | 0 | 60.5 ± 2.5 | 25.1 ± 1.8 | 14.4 ± 1.5 |
| Derivative 1 | 5 (IC₅₀/2) | 65.8 ± 3.1 | 20.3 ± 2.0 | 13.9 ± 1.8 |
| Derivative 1 | 10 (IC₅₀) | 75.2 ± 3.9 | 12.5 ± 1.6 | 12.3 ± 1.4 |
| Derivative 1 | 20 (2x IC₅₀) | 80.1 ± 4.2 | 8.7 ± 1.1 | 11.2 ± 1.3 |
Experimental Protocols
Protocol 1: Cell Viability - MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[5] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Materials:
-
96-well flat-bottom sterile plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[6]
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]
-
Compound Treatment: Prepare serial dilutions of the pyrimidinol derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plate for 48 hours (or desired time points) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[6] During this time, living cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Detection - Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[9][10] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, thus marking late apoptotic and necrotic cells.[11]
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 2x10⁵ cells per well in 6-well plates and incubate overnight. Treat cells with the pyrimidinol derivatives at desired concentrations (e.g., IC₅₀/2, IC₅₀, 2x IC₅₀) for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.[9]
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[12] Resuspend the cell pellet in 100 µL of 1X Binding Buffer, adjusting the concentration to ~1 x 10⁶ cells/mL.[11]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the 100 µL cell suspension.[9]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[11]
-
Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Protocol 3: Cell Cycle Analysis - Propidium Iodide (PI) Staining
This method quantifies the DNA content within a cell population to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13] PI is a fluorescent dye that intercalates with DNA, and its fluorescence intensity is proportional to the amount of DNA.[14]
Materials:
-
6-well plates
-
Ice-cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[13][14]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells as described in the apoptosis protocol.
-
Harvesting: Harvest approximately 1 x 10⁶ cells by trypsinization and centrifugation (300 x g for 5 minutes).
-
Washing: Wash the cell pellet once with PBS.
-
Fixation: Resuspend the pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[14][15] Fix for at least 1 hour on ice (or store at -20°C for several weeks).[15]
-
Rehydration: Centrifuge the fixed cells (a higher speed may be needed, ~500 g) and discard the ethanol.[16] Wash the pellet twice with PBS.[16]
-
Staining: Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution.[16] The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[15]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[16]
-
Analysis: Analyze the samples by flow cytometry. Use a linear scale for the PI channel and gate out doublets to ensure accurate analysis of single cells.[13]
Protocol 4: Mechanistic Study - Western Blot Analysis
Western blotting is used to detect specific proteins in a cell lysate, allowing for the analysis of protein expression levels and post-translational modifications (e.g., phosphorylation).[17] This is critical for investigating how pyrimidinol derivatives affect specific signaling pathways, such as those involving kinases or apoptosis-related proteins (e.g., Bcl-2, p53).[17]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent detection reagent (ECL)
-
Imaging system (digital imager or X-ray film)
Procedure:
-
Protein Extraction: Treat cells with the compound of interest. Wash cells with ice-cold PBS and lyse them using RIPA buffer.[18]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size via SDS-polyacrylamide gel electrophoresis.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[19]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[18]
-
Analysis: Quantify band intensities using densitometry software. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).
Potential Signaling Pathway for Investigation
Many pyrimidine derivatives function as kinase inhibitors.[20] A potential mechanism of action for this compound derivatives could involve the inhibition of key kinases in pro-survival signaling pathways, such as the PI3K/Akt or MAPK/ERK pathways, which are often dysregulated in cancer.
Caption: Potential mechanism: inhibition of a pro-survival kinase pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 3. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. medium.com [medium.com]
- 18. benchchem.com [benchchem.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating 6-Phenyl-4-pyrimidinol Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Their structural versatility allows for diverse interactions with various biological targets.[1] 6-Phenyl-4-pyrimidinol is a novel synthetic pyrimidine derivative with therapeutic potential. This document provides a comprehensive set of protocols for evaluating its efficacy using a panel of cell-based assays. These assays are designed to assess the compound's cytotoxic and cytostatic effects, its mechanism of action, and its impact on specific cellular signaling pathways.
The following protocols outline a systematic approach, beginning with a primary assessment of cell viability and progressing to more detailed mechanistic studies, including apoptosis induction and cell cycle analysis. The ultimate goal is to establish a clear understanding of the cellular response to this compound, thereby guiding further preclinical development.[3][4]
Experimental Workflow Overview
The evaluation of this compound's efficacy follows a logical progression from broad cellular effects to more specific mechanisms. The workflow is designed to first establish the compound's potency in reducing cancer cell viability and then to elucidate the underlying cellular and molecular events.
Caption: Experimental workflow for evaluating this compound efficacy.
Hypothetical Signaling Pathway Inhibition
Many pyrimidine derivatives are known to function as kinase inhibitors.[5][6] A common mechanism of action involves the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The following diagram illustrates a hypothetical scenario where this compound inhibits a key kinase in this pathway.
Caption: Hypothetical inhibition of the Akt signaling node by this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Selected cancer cell lines (e.g., MCF-7, HCT116, HepG2)[7]
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical starting concentration is 100 µM with 1:2 or 1:3 serial dilutions.[3] Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
| Parameter | Description |
| Cell Lines | MCF-7, HCT116, HepG2 |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentrations | 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM |
| Incubation Time | 48 and 72 hours |
| Endpoint | Absorbance at 570 nm |
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Selected cancer cell lines
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Cell Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis).
| Parameter | Description |
| Treatment Concentrations | Vehicle, 0.5x IC50, 1x IC50, 2x IC50 |
| Incubation Time | 24 and 48 hours |
| Stains | Annexin V-FITC and Propidium Iodide |
| Detection Method | Flow Cytometry |
| Data Output | Percentage of apoptotic cells |
Protocol 3: Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Selected cancer cell lines
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Cold 70% Ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with this compound at relevant concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
| Parameter | Description |
| Treatment Concentrations | Vehicle, 0.5x IC50, 1x IC50, 2x IC50 |
| Incubation Time | 24 hours |
| Fixation | 70% Ethanol |
| Stain | Propidium Iodide |
| Detection Method | Flow Cytometry |
| Data Output | Percentage of cells in G0/G1, S, G2/M phases |
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. An example of a data summary table is provided below.
Table 1: Summary of this compound Efficacy Data
| Assay | Cell Line | Parameter | Vehicle Control | 0.5x IC50 | 1x IC50 | 2x IC50 |
| Cell Viability (48h) | MCF-7 | % Viability | 100% | |||
| HCT116 | % Viability | 100% | ||||
| Apoptosis (24h) | MCF-7 | % Apoptotic Cells | ||||
| HCT116 | % Apoptotic Cells | |||||
| Cell Cycle (24h) | MCF-7 | % G2/M Arrest | ||||
| HCT116 | % G2/M Arrest |
Note: The table should be populated with the mean ± standard deviation from at least three independent experiments.
Conclusion
The protocols outlined in this document provide a robust framework for the initial cell-based evaluation of this compound. By systematically assessing its impact on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its potential as a therapeutic agent. Further investigation into the specific molecular targets and signaling pathways affected by this compound will be crucial for its continued development.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. news-medical.net [news-medical.net]
- 5. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of 6-Phenyl-4-pyrimidinol Derivatives as Potential JAK3 Inhibitors
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in mediating signal transduction for numerous cytokines, growth factors, and interferons.[1] This signaling, known as the JAK/STAT pathway, is integral to hematopoiesis, immune response, and inflammation.[2][3] Among the family members, JAK3 expression is primarily restricted to hematopoietic cells, where it is essential for the development and function of lymphocytes, including T cells, B cells, and natural killer (NK) cells.[4][5] JAK3 exclusively associates with the common gamma chain (γc) of cytokine receptors, making it a critical transducer for signals from interleukins such as IL-2, IL-4, IL-7, and IL-15.[3][4]
Given its specific role in the immune system, the selective inhibition of JAK3 is a highly attractive therapeutic strategy for treating autoimmune diseases like rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Selective inhibitors promise to modulate the immune response while minimizing off-target effects associated with broader JAK inhibition.[1] The pyrimidine scaffold has emerged as a promising core structure for developing potent and selective JAK inhibitors.[1][6] This document provides detailed protocols for the synthesis of 6-phenyl-4-pyrimidinol derivatives and their subsequent evaluation as potential JAK3 inhibitors.
The JAK3 Signaling Pathway
The JAK3/STAT signaling cascade is initiated when a cytokine binds to its corresponding receptor on the cell surface.[7] This binding event induces the dimerization or multimerization of receptor subunits, bringing the associated JAK3 proteins into close proximity, leading to their trans-activation via phosphorylation.[3] Activated JAK3 then phosphorylates tyrosine residues on the receptor's cytoplasmic tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4][7] STATs, primarily STAT5 in the context of many γc cytokines, are recruited to these sites and are subsequently phosphorylated by JAK3.[8] This phosphorylation causes the STATs to dimerize, detach from the receptor, and translocate into the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[7][9]
Caption: The JAK3-STAT signaling pathway.
Synthesis of this compound
The synthesis of the this compound core can be achieved through a cyclocondensation reaction. A common and effective method involves the reaction of a β-ketoester, such as ethyl benzoylacetate, with an amidine source, like formamidine acetate, in the presence of a base.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Reagents and Setup:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium ethoxide (21% solution in ethanol, 1.2 eq).
-
Add absolute ethanol (100 mL) to the flask.
-
In a separate beaker, dissolve ethyl benzoylacetate (1.0 eq) and formamidine acetate (1.1 eq) in 50 mL of absolute ethanol.
-
-
Reaction:
-
Slowly add the solution of ethyl benzoylacetate and formamidine acetate to the stirred sodium ethoxide solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent to approximately one-third under reduced pressure using a rotary evaporator.
-
Pour the concentrated mixture into 200 mL of ice-cold water.
-
Acidify the aqueous solution to pH 5-6 by the dropwise addition of glacial acetic acid. A precipitate should form.
-
Stir the resulting slurry in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 30 mL) and then a small amount of cold ethanol.
-
-
Purification and Characterization:
-
Dry the crude product in a vacuum oven at 50 °C.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.
-
In Vitro Evaluation of JAK3 Inhibition
The inhibitory potential of the synthesized compounds against JAK3 is determined through biochemical and cellular assays.
Data Presentation: Inhibitory Activity of Pyrimidine Derivatives
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of representative pyrimidine-based JAK inhibitors against the JAK family kinases. Data for known inhibitors are included for comparison.
| Compound ID | Scaffold | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Selectivity (JAK1/JAK3) | Reference |
| Compound 12 | 4/6-Phenyl-pyrimidine | >1000 | >1000 | 1.7 | >1000 | >588x | [1] |
| Compound 11e | Pyrimidine-4,6-diamine | 22.1 | 114 | 2.1 | 185 | 10.5x | [6] |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | 1 | 20 | 43 | 344 | 0.02x | [10] |
| Upadacitinib | Pyrrolo[2,3-d]pyrimidine | 43 | 110 | >5000 | >5000 | <0.01x | [10] |
Note: Lower IC₅₀ values indicate higher potency.
Experimental Protocols
Caption: Workflow for an in vitro ADP-Glo™ JAK3 kinase assay.
A. Protocol: In Vitro Biochemical JAK3 Kinase Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[11]
-
Preparation:
-
Prepare a serial dilution of the test compound (e.g., this compound derivative) in a buffer containing 5% DMSO.
-
Prepare the kinase reaction buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.[11]
-
Prepare a solution of recombinant human JAK3 enzyme in the reaction buffer.
-
Prepare a solution containing the peptide substrate and ATP in the reaction buffer.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 1 µL of the serially diluted compound.
-
Add 2 µL of the JAK3 enzyme solution and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
B. Protocol: Cellular Assay for Inhibition of STAT5 Phosphorylation
This assay measures the ability of a compound to block JAK3 signaling within a cellular context.
-
Cell Culture and Starvation:
-
Culture a human T-cell line (e.g., Jurkat) or peripheral blood mononuclear cells (PBMCs) in appropriate media.
-
Starve the cells of serum and cytokines for 4-6 hours to reduce basal signaling pathway activation.
-
-
Compound Treatment and Stimulation:
-
Resuspend the starved cells and treat them with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with a cytokine that signals through JAK3, such as Interleukin-2 (IL-2), for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Terminate the stimulation by placing the cells on ice and pelleting them by centrifugation.
-
Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Detection of Phospho-STAT5:
-
Analyze the cell lysates by Western Blot or a quantitative ELISA.
-
For Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5 (as a loading control).
-
For ELISA: Use a sandwich ELISA kit with a capture antibody for total STAT5 and a detection antibody for pSTAT5.
-
-
Data Analysis:
-
Quantify the band intensity (Western Blot) or absorbance (ELISA) for pSTAT5 and normalize it to the total STAT5 signal.
-
Plot the normalized pSTAT5 signal against the compound concentration to determine the cellular IC₅₀ value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 5. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
Application Notes and Protocols for Phenyl-Pyrimidine Derivatives in Organic Light-Emitting Diodes (OLEDs)
Disclaimer: Extensive literature searches did not yield specific data regarding the application of 6-Phenyl-4-pyrimidinol in organic light-emitting diodes (OLEDs). However, the broader class of phenyl-pyrimidine derivatives is well-researched and demonstrates significant potential in OLED technology. This document provides a comprehensive overview, application notes, and generalized protocols based on the use of various phenyl-pyrimidine derivatives as functional materials in OLEDs.
Introduction to Phenyl-Pyrimidine Derivatives in OLEDs
The pyrimidine core, an electron-deficient azaaromatic compound, is a crucial building block for organic semiconductors used in OLEDs.[1][2] Its inherent electron-accepting nature, arising from the C=N double bonds, makes pyrimidine and its derivatives highly suitable for various roles within the OLED device architecture.[2][3] Phenyl-pyrimidine derivatives, which incorporate one or more phenyl groups attached to the pyrimidine ring, offer a versatile platform for tuning the electronic and photophysical properties of organic materials.
These derivatives are primarily utilized in three key roles:
-
Electron Transport Materials (ETMs): The electron-deficient pyrimidine core facilitates efficient electron injection and transport from the cathode to the emissive layer.[1][4]
-
Host Materials: By combining the electron-accepting pyrimidine moiety with electron-donating groups (like carbazole or acridine), bipolar host materials can be designed. These materials promote a balance of charge carriers (holes and electrons) within the emissive layer, leading to high-efficiency phosphorescent (PHOLED) and thermally activated delayed fluorescence (TADF) OLEDs.[2][5][6]
-
Emitters: Functionalizing the phenyl-pyrimidine scaffold with suitable donor and acceptor groups can yield highly efficient fluorescent or TADF emitters.[7][8]
This document outlines the synthesis, device fabrication, and performance characteristics of various phenyl-pyrimidine derivatives in OLEDs, providing researchers with a foundational understanding and practical protocols for their application.
Data Presentation: Performance of Phenyl-Pyrimidine Derivatives in OLEDs
The performance of OLEDs incorporating different phenyl-pyrimidine derivatives is summarized below. These tables highlight the versatility of this class of compounds in achieving high efficiency and stability in various device architectures.
Table 1: Phenyl-Pyrimidine Derivatives as Electron Transport Materials (ETMs)
| Compound Name | Device Role | Emitter | Max. External Quantum Efficiency (EQE) | Operational Lifetime (LT₅₀) | Reference |
| DPmPy-BP | ETM | Green Phosphor | 20% | ~17,000 hours @ 1000 cd/m² | [9] |
Table 2: Phenyl-Pyrimidine Derivatives as Host Materials
| Compound Name | Device Role | Emitter Type | Emitter | Max. EQE | Turn-on Voltage | Reference |
| Py2ICz | Host | Green TADF | - | 24.1% | - | [5][10] |
| 46DCzPPm | Host | Blue Phosphor | FIrpic | 13.5% | 3.1 V @ 10 cd/m² | [2] |
| 1MPA | Host | Sky-Blue TADF | - | 13.6% | - | [6][11] |
| PYM3 | Host | Blue Phosphor | FIrpic | 8.0% | 6.3 V @ 1 mA/cm² | [2] |
Table 3: Phenyl-Pyrimidine Derivatives as Emitters
| Compound Name | Device Role | Host | Max. EQE | Emission Color | Reference |
| PP1/PP2 Derivatives | Emitter | - | Up to 10.6% | Blue to Green-Blue | [7][8] |
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis of phenyl-pyrimidine derivatives and the fabrication of OLEDs. These are based on common methodologies reported in the literature.[11][12][13][14][15]
General Synthesis Protocol for Phenyl-Pyrimidine Derivatives
A common method for synthesizing phenyl-pyrimidine derivatives is through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. The following is a representative two-step protocol.
Step 1: Synthesis of a Dihalogenated Phenyl-Pyrimidine Intermediate
-
Dissolve the starting materials, for example, a chalcone derivative (e.g., 4,4'-dichlorochalcone) and a benzamidine salt (e.g., 4-benzamidine hydrochloride hydrate), in a suitable solvent like ethanol.[12]
-
Heat the mixture to reflux with stirring.
-
Add a base, such as an aqueous solution of potassium hydroxide (KOH), dropwise to the reaction mixture.[12]
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Perform an aqueous workup by extracting the product with an organic solvent (e.g., ethyl acetate).[12]
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the dihalogenated phenyl-pyrimidine intermediate.[12]
Step 2: Functionalization via Buchwald-Hartwig Amination
-
In an inert atmosphere (e.g., under nitrogen or argon), combine the dihalogenated phenyl-pyrimidine intermediate, the desired amine (e.g., diphenylamine), a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., tri(tert-butyl)phosphine), and a base (e.g., sodium tert-butoxide) in a dry solvent like toluene.[11]
-
Heat the reaction mixture to reflux and stir for the required duration (typically several hours).
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the final product by column chromatography and subsequent recrystallization to yield the target phenyl-pyrimidine derivative.[12]
OLED Device Fabrication Protocol
The following is a generalized protocol for fabricating a multi-layer OLED using thermal evaporation in a glove box environment.
1. Substrate Preparation and Cleaning
-
Use pre-patterned Indium Tin Oxide (ITO) coated glass substrates as the anode.[14]
-
Clean the substrates sequentially in an ultrasonic bath with a cleaning solution (e.g., Hellmanex III), deionized water, and isopropyl alcohol.[14]
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the ITO surface with UV-ozone or oxygen plasma immediately before device fabrication to improve the work function and enhance hole injection.
2. Deposition of the Hole Injection and Transport Layers
-
Mount the cleaned ITO substrates onto a substrate holder and transfer them into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ mbar).[16]
-
Deposit the hole injection layer (HIL), for example, 4,4',4''-tris(N-(2-naphthyl)-N-phenyl-amino)-triphenylamine (2-TNATA), to a thickness of ~30-60 nm.[15]
-
Subsequently, deposit the hole transport layer (HTL), such as N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine (NPB), to a thickness of ~15-30 nm.[11][15] The deposition rate is typically maintained at 1-2 Å/s.[16]
3. Deposition of the Emissive Layer (EML)
-
If the phenyl-pyrimidine derivative is used as a host, co-evaporate it with a guest emitter (e.g., a phosphorescent or TADF dopant) from separate sources. The doping concentration is a critical parameter and must be precisely controlled.
-
If the phenyl-pyrimidine derivative is the emitter, it can be deposited as a neat film or doped into a suitable host material.
-
The typical thickness of the EML is 20-40 nm.[11]
4. Deposition of the Blocking and Electron Transport Layers
-
Deposit a hole-blocking layer (HBL) if required to confine holes within the EML.
-
Deposit the electron transport layer (ETL). If a phenyl-pyrimidine derivative is used as the ETM, deposit it to a thickness of ~30-40 nm.[11] Other common ETMs include Tris(8-hydroxyquinoline)aluminum (Alq₃) or 1,3,5-tri(m-pyridin-3-ylphenyl)benzene (TmPyPB).[11][17]
5. Deposition of the Cathode
-
Deposit a thin electron injection layer (EIL), such as lithium fluoride (LiF) or 8-hydroxyquinolinolato-lithium (Liq), to a thickness of ~0.8-1 nm to facilitate electron injection.[9][11]
-
Finally, deposit a metal cathode, typically aluminum (Al), to a thickness of ~100 nm.[11]
6. Encapsulation
-
After fabrication, immediately encapsulate the devices in an inert atmosphere (e.g., a nitrogen-filled glove box) using a UV-curable epoxy and a glass coverslip to protect the organic layers from moisture and oxygen degradation.[14][18]
Visualization of Device Architecture and Energy Levels
The following diagrams illustrate a typical OLED device structure incorporating phenyl-pyrimidine derivatives and the corresponding energy level diagram explaining its function.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine-based bipolar host materials for high efficiency solution processed green thermally activated delayed fluorescence OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. epublications.vu.lt [epublications.vu.lt]
- 7. citedrive.com [citedrive.com]
- 8. researchgate.net [researchgate.net]
- 9. A pyrimidine end-capped electron transport material interacted with silver for improving electron-injection and long-term stability in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC03598C [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Pyrimidine‐Based Four‐Coordinate O^N^O Boron Complexes: Synthesis, Photophysical and Theoretical Studies, and TADF‐Based OLED Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ossila.com [ossila.com]
- 15. media.neliti.com [media.neliti.com]
- 16. US20220165992A1 - White organic light emitting device and process for production thereof - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
The Versatility of the 6-Phenyl-4-pyrimidinol Scaffold in Modern Drug Discovery
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
The 6-phenyl-4-pyrimidinol core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the design and synthesis of a diverse array of therapeutic agents. Its inherent structural features, including hydrogen bonding capabilities and potential for diverse substitutions, make it an attractive starting point for developing potent and selective inhibitors of various biological targets. This document provides an overview of its applications, key biological data, detailed experimental protocols for synthesis and evaluation, and visual representations of relevant signaling pathways and workflows.
Applications in Drug Design
The this compound scaffold and its derivatives have demonstrated significant potential across multiple therapeutic areas:
-
Oncology: A primary application lies in the development of kinase inhibitors. Derivatives have shown potent activity against Janus kinase 3 (JAK3), receptor tyrosine kinases (RTKs) like EGFR and VEGFR, and casein kinase 1 (CK1), all of which are implicated in cancer progression.[1][2][3] The scaffold has also been utilized to create B-cell lymphoma 6 (BCL6) inhibitors for treating diffuse large B-cell lymphoma (DLBCL).[4]
-
Inflammatory Diseases: By targeting kinases like JAK3, which play a crucial role in cytokine signaling, these compounds can modulate immune responses and inflammation.[1]
-
Bone Diseases: Certain derivatives have been identified as bone anabolic agents that promote osteogenesis through the BMP2/SMAD1 signaling pathway, offering potential treatments for osteoporosis.[5]
-
Infectious Diseases: The pyrimidine core is a well-established pharmacophore in antimicrobial agents. This compound derivatives have shown antibacterial activity against strains like E. coli and S. aureus.[1]
-
Neurological Disorders: The scaffold has been explored for developing anticonvulsant agents.[6]
Quantitative Biological Data
The following tables summarize the biological activity of various this compound derivatives from cited literature.
Table 1: Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 14j | BCL6 | - | [4] |
| Lead Compound | CK1 | 78 | [3] |
| Cmpd 8 | EGFR | - | [2] |
| Cmpd 8 | VEGFR-1 | - | [2] |
| Cmpd 8 | VEGFR-2 | - | [2] |
| Cmpd 9 | EGFR | - | [2] |
| Cmpd 9 | VEGFR-1 | - | [2] |
| Cmpd 9 | VEGFR-2 | - | [2] |
| Cmpd 10 | VEGFR-2 | - | [2] |
| Cmpd 12 | VEGFR-2 | - | [2] |
| Cmpd 13 | EGFR | - | [2] |
| Cmpd 13 | VEGFR-1 | - | [2] |
| Cmpd 13 | VEGFR-2 | - | [2] |
Note: Specific IC50 values for all compounds were not consistently available in the initial search results. The table reflects the reported potent inhibition.
Table 2: Anticancer and Cytotoxic Activity
| Compound ID | Cell Line | Activity Metric | Value | Reference |
| 3a | MCF-7 | % Cell Viability | 23.68 - 44.16 | [1] |
| 18a | Osteoblast | Osteogenesis | 1 pM | [5] |
| 14j | DLBCL cells | Proliferation Inhibition | Potent | [4] |
Table 3: Antimicrobial Activity
| Compound ID | Bacterial Strain | Zone of Inhibition | Reference |
| 3b | E. coli | Most Effective | [1] |
| 3d | S. aureus | Most Effective | [1] |
Signaling Pathways
The biological effects of this compound derivatives are often mediated through the modulation of specific signaling pathways.
Derivatives of this compound have been designed as selective inhibitors of Janus kinase 3 (JAK3), a key enzyme in the JAK-STAT signaling pathway.[1] This pathway is crucial for mediating immune and inflammatory responses triggered by cytokines. By inhibiting JAK3, these compounds can block the downstream signaling cascade, leading to a reduction in inflammation.
In the context of bone formation, specific this compound derivatives have been shown to upregulate the expression of Bone Morphogenetic Protein 2 (BMP2).[5] This initiates the BMP2/SMAD1 signaling cascade, leading to the phosphorylation and nuclear translocation of SMAD1/4 complexes. These complexes then activate the transcription of osteogenic genes like RUNX2, ultimately promoting bone formation.[5]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel compounds based on the this compound scaffold.
General Synthesis of 4,6-Disubstituted Pyrimidines
This protocol describes a common method for synthesizing the pyrimidine core through a condensation reaction.
Protocol 1: Synthesis of 4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-aminopyrimidine [6]
-
Chalcone Synthesis:
-
Dissolve 4-chlorobenzaldehyde (0.02 mol) and 4-methylacetophenone (0.02 mol) in ethanol (6 mL).
-
Add an aqueous solution of sodium hydroxide (10% w/v, 10 mL).
-
Stir the reaction mixture at room temperature overnight.
-
Pour the mixture into water (100 mL) and neutralize with hydrochloric acid (10% w/v) to obtain a yellow solid (3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one).
-
Recrystallize the solid from a water-ethanol mixture.
-
-
Pyrimidine Ring Formation:
-
To a solution of sodium hydroxide (0.045 mol in 2 mL of water) and ethanol (50 mL), add the synthesized chalcone (0.01 mol) and guanidine hydrochloride (0.015 mol).
-
Reflux the reaction mixture for 6 hours.
-
Concentrate the mixture under reduced pressure and cool.
-
Collect the resulting yellow solid and recrystallize from ethanol to obtain the final product.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
Protocol 2: MTT Assay for Cytotoxicity [1]
-
Cell Seeding:
-
Seed cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare various concentrations of the test compounds in the appropriate cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds.
-
Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the plate for 48 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Conclusion
The this compound scaffold is a highly versatile and valuable starting point for the development of novel therapeutics. Its synthetic tractability and the ability to modulate its biological activity through targeted substitutions have led to the discovery of potent agents in oncology, immunology, and other disease areas. The protocols and data presented here provide a foundation for researchers to further explore and exploit the potential of this remarkable chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of B-Cell Lymphoma 6 Inhibitors of N-Phenyl-4-pyrimidinamine Derivatives Bearing Potent Activities against Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols for High-Throughput Screening of a 6-Phenyl-4-pyrimidinol Derivative Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 6-phenyl-4-pyrimidinol constitute a promising class of heterocyclic compounds with significant potential in drug discovery. The pyrimidine core is a well-established pharmacophore found in numerous FDA-approved drugs, and its derivatives have demonstrated a wide array of biological activities, including but not limited to, kinase inhibition, anticancer, and anti-inflammatory effects.[1][2] High-throughput screening (HTS) of libraries of these derivatives is a critical step in identifying novel therapeutic leads.[3]
This document provides detailed application notes and experimental protocols for the high-throughput screening of a this compound derivative library. It is designed to guide researchers in the setup and execution of relevant biochemical and cell-based assays, data analysis, and interpretation. Due to the limited availability of public data on large-scale screening of a specific this compound library, the quantitative data presented herein is representative of structurally related pyrimidine derivatives to illustrate the data presentation format.
Data Presentation
The effective summarization of quantitative data from HTS is crucial for identifying hits and understanding structure-activity relationships (SAR). The following tables are examples of how to structure such data.
Table 1: Representative Kinase Inhibitory Activity of Pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| PYR-001 | FGFR4 | 75.3 | BLU9931 | - |
| PYR-002 | FGFR1 | >50,000 | BLU9931 | - |
| PYR-003 | CK1 | 78 | - | - |
| PYR-004 | EGFR | 100 | Erlotinib | 50 |
Data in this table is representative of various pyrimidine derivatives and is for illustrative purposes.[4][5]
Table 2: Representative Anticancer Activity of Pyrimidine Derivatives (MTT Assay)
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| PYR-005 | MCF-7 | 39.0 | Doxorubicin | 5.5 |
| PYR-006 | MDA-MB-231 | 35.1 | Doxorubicin | 4.8 |
| PYR-007 | HT1080 | 96.25 | Doxorubicin | - |
| PYR-008 | Hela | 74.8 | Doxorubicin | - |
| PYR-009 | Caco-2 | 76.92 | Doxorubicin | - |
Data in this table is representative of various pyrimidine derivatives and is for illustrative purposes.[6][7]
Experimental Protocols
Detailed and robust experimental protocols are the foundation of a successful HTS campaign. Below are protocols for key assays relevant to the screening of a this compound library.
Biochemical Assay: Kinase Inhibition
Principle: This assay quantifies the ability of test compounds to inhibit the activity of a specific kinase. A common method is a fluorescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[8]
Materials:
-
Recombinant human kinase (e.g., EGFR, FGFR, Src)
-
Kinase substrate (e-g., a generic peptide or a specific protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
This compound derivative library dissolved in DMSO
-
384-well white, opaque plates
Protocol:
-
Compound Plating: Prepare serial dilutions of the this compound derivatives in DMSO. Dispense 50 nL of each compound solution into the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Enzyme and Substrate Preparation: Prepare a solution containing the kinase and its substrate in the kinase assay buffer.
-
Enzyme Addition: Add 5 µL of the kinase/substrate solution to each well of the assay plate.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase-based reaction that produces light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to the controls. Determine the IC50 values for the active compounds by fitting the data to a dose-response curve.
Cell-Based Assay: Cytotoxicity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
This compound derivative library dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom plates
Protocol:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: The following day, treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM). Include wells with DMSO as a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 values for the cytotoxic compounds from the dose-response curves.[4]
Cell-Based Assay: NF-κB Signaling Pathway
Principle: This assay measures the effect of the compounds on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation. A common method involves using a reporter cell line that expresses luciferase under the control of an NF-κB response element.[9][10]
Materials:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter construct
-
Complete growth medium
-
This compound derivative library dissolved in DMSO
-
TNF-α (Tumor Necrosis Factor-alpha) or other NF-κB activators
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)
-
96-well white, clear-bottom plates
Protocol:
-
Cell Seeding: Seed the NF-κB reporter cells into a 96-well plate and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include unstimulated and vehicle-treated stimulated controls.
-
Incubation: Incubate the plates for 6-8 hours at 37°C.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay system.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activation for each compound and determine the IC50 values for active compounds.
Visualizations
Diagrams are essential for visualizing complex biological pathways and experimental workflows.
Caption: High-Throughput Screening Workflow for a this compound Derivative Library.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacological Evaluation of 6-Phenyl-4-pyrimidinol Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacological evaluation of newly synthesized 6-Phenyl-4-pyrimidinol compounds and their derivatives. This document outlines their diverse biological activities, presents key quantitative data, and offers detailed protocols for essential experimental assays.
Introduction to this compound Compounds
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Specifically, this compound derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][5][6] These compounds often exert their effects by targeting key enzymes and signaling pathways involved in disease pathogenesis, such as protein kinases.[7][8] This document serves as a practical guide for researchers involved in the synthesis and biological evaluation of this promising class of molecules.
Data Presentation: Biological Activities
The following tables summarize the reported biological activities of various this compound derivatives and related pyrimidine compounds, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound ID | Target Cell Line(s) | IC50 (µM) | Target Enzyme(s) | Reference |
| Compound 12 | - | 0.0017 (JAK3) | JAK3 | [7] |
| Compound 3a | MCF-7 | 23.68 - 44.16 (% viability) | - | [7] |
| Compound 14j | DLBCL cells | Potent Inhibition | BCL6 | [9] |
| Compound B1 | H1975 | 0.087 | EGFRL858R/T790M | [10] |
| Compound 23k | - | 0.011 (FLT3), 0.007 (CDK4) | FLT3, CDK4 | [8] |
| Imidazole–pyrimidine–sulfonamide hybrid 88 | - | 0.081 ± 0.040 (HER2) | HER2, EGFR-L858R, EGFR-T790M | [3][11] |
| Imidazole–pyrimidine–sulfonamide hybrid 89 | - | 0.208 ± 0.110 (HER2) | HER2, EGFR-L858R, EGFR-T790M | [3][11] |
Table 2: Antimicrobial Activity of Pyrimidine Derivatives
| Compound ID | Microbial Strain(s) | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| Compound 3b | E. coli | Most Effective Zone of Inhibition | [7] |
| Compound 3d | S. aureus | Most Effective Zone of Inhibition | [7] |
| 2, 4, 6-trisubstituted pyrimidines (61) | Bacillus pumilus, Escherichia coli | Significant Activity | [12] |
| Indolyl-pyrimidine derivatives (62-64) | S. aureus, B. cereus, E. coli | Potent Activity | [2] |
| Thiophenyl-pyrimidine derivative | MRSA, VREs | Higher potency than vancomycin and methicillin | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the evaluation of novel this compound compounds.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.
1. Cell Culture and Seeding:
- Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
- Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Allow cells to adhere overnight.
2. Compound Treatment:
- Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
- Create a series of dilutions of the test compounds in the culture medium.
- Replace the medium in the 96-well plates with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plates for 48-72 hours.
3. MTT Assay:
- After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Kinase Inhibition Assay (e.g., JAK3, EGFR)
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase.
1. Reagents and Materials:
- Recombinant human kinase (e.g., JAK3, EGFRL858R/T790M).
- Kinase substrate (peptide or protein).
- ATP (Adenosine triphosphate).
- Kinase assay buffer.
- Test compounds dissolved in DMSO.
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
- 384-well plates.
2. Assay Procedure:
- Add the test compound at various concentrations to the wells of a 384-well plate.
- Add the recombinant kinase and the specific substrate to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
3. Data Analysis:
- Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.
1. Bacterial Culture Preparation:
- Grow bacterial strains (e.g., S. aureus, E. coli) in appropriate broth overnight at 37°C.
- Dilute the overnight culture to achieve a standardized inoculum (e.g., 5 x 10⁵ CFU/mL).
2. Compound Preparation:
- Prepare serial twofold dilutions of the test compounds in the broth in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Add the standardized bacterial inoculum to each well of the microtiter plate.
- Include a positive control (bacteria with no compound) and a negative control (broth only).
- Incubate the plates at 37°C for 18-24 hours.
4. Determination of MIC:
- The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations: Workflows and Pathways
The following diagrams illustrate key concepts and workflows in the pharmacological evaluation of this compound compounds.
Caption: Experimental workflow for pharmacological evaluation.
Caption: Inhibition of a generic kinase signaling pathway.
Caption: Structure-Activity Relationship (SAR) analysis.
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. wjarr.com [wjarr.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of B-Cell Lymphoma 6 Inhibitors of N-Phenyl-4-pyrimidinamine Derivatives Bearing Potent Activities against Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing Biginelli reaction conditions for higher yields of 6-Phenyl-4-pyrimidinol
Of course. Here is a technical support center with troubleshooting guides and FAQs for optimizing Biginelli reaction conditions for higher yields of 6-Phenyl-4-pyrimidinol.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions to optimize the Biginelli reaction for the synthesis of this compound and related dihydropyrimidinones (DHPMs).
Troubleshooting Guide
This section addresses common issues encountered during the Biginelli synthesis, offering structured solutions to improve reaction outcomes.
Q1: My reaction yield is very low. What are the common causes and how can I improve it?
A1: Low yields are a frequent problem in the Biginelli reaction and can be traced to several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Inefficiency: The choice and amount of catalyst are critical. Classical methods using strong Brønsted acids like HCl can be effective, but modern Lewis acids (e.g., FeCl₃, Yb(OTf)₃) or heterogeneous catalysts often provide higher yields with fewer side reactions[1][2][3]. Ensure your catalyst is active; reusable catalysts may need regeneration[4].
-
Suboptimal Reaction Conditions: Temperature and reaction time must be optimized. While refluxing in ethanol is common, some substrates benefit from milder or higher temperatures[1]. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to identify the optimal reaction time and prevent product degradation[1][4].
-
Solvent Effects: The solvent's polarity can significantly impact the reaction rate and yield, with polar solvents generally being preferred[1][5]. Experimenting with different solvents such as ethanol, acetonitrile, water, or even solvent-free conditions can lead to substantial improvements[4][6].
-
Purity of Reagents: The purity of the benzaldehyde, ethyl acetoacetate, and urea is essential. Impurities can introduce side reactions that consume starting materials and lower the yield of the desired product[1].
Q2: I'm observing a significant amount of unreacted starting materials in my TLC/HPLC analysis. What should I do?
A2: A high concentration of unreacted starting materials indicates low conversion, which can be addressed by reviewing the following:
-
Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount. Consider increasing the catalyst loading or switching to a more active catalyst[1].
-
Reaction Temperature: The reaction may not have sufficient energy to overcome its activation barrier. A moderate increase in temperature can often drive the reaction to completion. However, be mindful that excessively high temperatures can promote side reactions[4].
-
Reaction Time: The reaction may simply require more time. Continue monitoring the reaction mixture via TLC until the starting material spots have significantly diminished[4].
Q3: An unexpected side product is forming, complicating my purification. What is it and how can I prevent it?
A3: The most common side product in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester (ethyl acetoacetate) react with the aldehyde and ammonia, which can form from the decomposition of urea at elevated temperatures[4].
Strategies to Minimize Hantzsch Byproduct Formation:
-
Control Reaction Temperature: The Hantzsch pathway is favored at higher temperatures. Running the reaction at the lowest effective temperature can significantly reduce the formation of this byproduct[4].
-
Optimize Catalyst Choice: Certain Lewis acid catalysts can offer greater selectivity for the Biginelli pathway over the Hantzsch pathway[4].
-
Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition into ammonia, thereby suppressing the competing reaction[4].
Q4: My product is difficult to purify. What are the best practices for work-up and recrystallization?
A4: Proper work-up and purification are key to obtaining high-purity this compound.
A general and effective procedure is as follows:
-
Upon completion (as monitored by TLC), cool the reaction mixture to room temperature[4].
-
If the product has precipitated, filter the solid crude product directly. If not, slowly add cold water or a small amount of ethanol to induce precipitation[4].
-
Wash the filtered solid with a cold solvent, such as ethanol or a mixture of ethanol and water, to remove unreacted starting materials and soluble impurities[7].
-
Recrystallize the crude product from a suitable solvent. Ethanol is commonly used and often yields high-purity crystals[4][7].
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for synthesizing this compound?
A1: The "best" catalyst often depends on the desired reaction conditions (e.g., solvent, temperature) and environmental considerations.
-
Brønsted Acids: Catalysts like HCl are traditionally used and can be very effective, especially in polar solvents like water or ethanol[5][8]. An optimized protocol using 20 mol% HCl in water at 90°C reported a 92% yield in just 30 minutes[5].
-
Lewis Acids: Lanthanide triflates (e.g., Yb(OTf)₃) and other Lewis acids are known to efficiently catalyze the reaction, often under milder or solvent-free conditions, which can simplify purification and increase yields[1][2].
-
Heterogeneous Catalysts: Solid-supported acids and other heterogeneous catalysts are gaining interest because they are easily recovered and reused, making the process more sustainable[3].
Q2: How does the choice of solvent affect the reaction yield?
A2: The solvent plays a crucial role by influencing reactant solubility and the equilibrium of key intermediates[9]. Polar solvents are generally found to increase the reaction yield[5]. In a study optimizing HCl-catalyzed synthesis, water provided the highest yield (92%), followed by ethanol (85%) and acetonitrile (80%). Non-polar solvents like toluene and hexane resulted in significantly lower yields[5]. Solvent-free conditions have also proven highly effective, particularly with certain catalysts like Yb(OTf)₃, offering both high yields and environmental benefits[2].
Q3: What is the accepted reaction mechanism for the Biginelli reaction?
A3: While several pathways have been proposed, the most widely accepted mechanism proceeds through an N-acyliminium ion intermediate .
-
The reaction begins with the acid-catalyzed condensation of the aldehyde (benzaldehyde) and urea[2][10].
-
This is followed by a dehydration step to form the key N-acyliminium ion. This step is often the rate-limiting step of the reaction[10].
-
The enol form of the β-ketoester (ethyl acetoacetate) then performs a nucleophilic attack on the iminium ion[2].
-
Finally, the molecule undergoes cyclization via nucleophilic attack by the amine onto the carbonyl group, followed by a final condensation to yield the 3,4-dihydropyrimidin-2(1H)-one product[2][10].
Data Presentation
Table 1: Effect of Different Solvents on Yield
This table summarizes the effect of various solvents on the yield of the Biginelli reaction between benzaldehyde, ethyl acetoacetate, and urea, catalyzed by 20 mol% HCl at 90°C for 30 minutes.
| Entry | Solvent | Yield (%) |
| 1 | Water | 92 |
| 2 | Ethanol | 85 |
| 3 | Acetonitrile | 80 |
| 4 | Methanol | 75 |
| 5 | Dichloromethane | 60 |
| 6 | Toluene | 40 |
| 7 | n-hexane | 30 |
| 8 | Solvent-free | 55 |
Data adapted from a 2024 study on the role of HCl in the Biginelli reaction[5].
Experimental Protocols
Protocol 1: Classical HCl-Catalyzed Synthesis in Ethanol
This protocol is a standard method for synthesizing DHPMs using classical Biginelli conditions.
-
Combine benzaldehyde (1.0 g, 9.4 mmol), urea (0.56 g, 9.4 mmol), and ethyl acetoacetate (1.3 g, 10 mmol) in 10 mL of ethanol[7].
-
Add 4-5 drops of concentrated hydrochloric acid to the mixture[7].
-
Heat the mixture under reflux, monitoring the reaction progress with Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent[4][7].
-
Once the reaction is complete, cool the mixture in an ice bath to allow the product to precipitate[7].
-
Filter the solid product, wash it thoroughly with cold water (3 x 50 mL), and then with a small amount of cold ethanol[4][7].
-
Dry the product and recrystallize from hot ethanol to obtain pure this compound. A typical yield for this route is around 58-62%[7].
Protocol 2: Optimized High-Yield Synthesis in Water
This protocol utilizes environmentally benign water as a solvent to achieve a higher yield in a shorter time.
-
In a round-bottom flask, add benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (12 mmol) to 10 mL of water[5].
-
Add 20 mol% of aqueous HCl to the mixture[5].
-
Heat the reaction mixture to 90°C and stir for 30 minutes. Monitor reaction completion by TLC[5].
-
After 30 minutes, cool the flask to room temperature. The product will precipitate out of the solution[4].
-
Filter the solid precipitate and wash with cold water.
-
Recrystallize the crude product from ethanol to yield the pure compound. This method has been reported to achieve yields as high as 92%[5].
Visualizations
Diagram 1: Biginelli Reaction Mechanism
Caption: The accepted iminium pathway for the Biginelli reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and solving low reaction yields.
Diagram 3: General Experimental Workflow
Caption: Standard workflow from reaction setup to product characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. researchgate.net [researchgate.net]
- 7. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pure.york.ac.uk [pure.york.ac.uk]
- 10. Biginelli reaction - Wikipedia [en.wikipedia.org]
Common side reactions in Pinner synthesis of pyrimidinols and their avoidance
Welcome to the Technical Support Center for the Pinner synthesis of pyrimidinols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding common side reactions and their avoidance.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Pinner synthesis of pyrimidinols?
A1: The Pinner synthesis, a condensation reaction between a 1,3-dicarbonyl compound and an amidine, is a robust method for preparing pyrimidinols. However, several side reactions can occur, impacting the yield and purity of the desired product. The most prevalent side reactions include:
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Self-condensation of the 1,3-dicarbonyl compound: β-ketoesters or β-diketones can react with themselves, especially under basic conditions, leading to byproducts.
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Hydrolysis of the amidine or imidate intermediate: Amidines and the intermediate Pinner salt are susceptible to hydrolysis in the presence of water, which can lead to the formation of amides and esters as byproducts.[1]
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Incomplete cyclization: The reaction may stall at an intermediate stage, resulting in open-chain adducts instead of the cyclized pyrimidinol ring. This can be due to insufficient activation or steric hindrance.[2]
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Amidine self-condensation: Under certain conditions, amidines can undergo self-condensation to form triazines or other undesired products.[3]
Q2: How can I minimize side reactions and improve the yield of my Pinner synthesis?
A2: Minimizing side reactions requires careful control over the reaction conditions. Key parameters to optimize include:
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Anhydrous Conditions: The exclusion of water is critical to prevent the hydrolysis of the amidine and the imidate intermediate.[1] This can be achieved by using oven-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Temperature Control: The reaction temperature should be carefully monitored. While heating is often necessary to drive the reaction to completion, excessive temperatures can promote decomposition and side reactions.[2][3] The optimal temperature will depend on the specific substrates being used.
-
pH Control: The Pinner synthesis can be catalyzed by either acid or base. The choice and concentration of the catalyst are crucial for directing the reaction towards the desired pyrimidinol and away from side reactions like self-condensation.[3]
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Purity of Starting Materials: Using high-purity 1,3-dicarbonyl compounds and amidines is essential to prevent the introduction of impurities that can lead to unwanted side reactions.[2] Amidine hydrochloride should be freshly prepared or purified as it can be hygroscopic.[2]
Q3: What is the influence of the solvent on the Pinner synthesis?
A3: The choice of solvent can significantly impact the solubility of reactants and the overall reaction rate and yield. While ethanol is a commonly used solvent, other anhydrous solvents such as dioxane may also be employed.[1][4] For certain substrates, solvent-free conditions have been shown to improve yields. It is recommended to perform small-scale trials with different anhydrous solvents to determine the optimal conditions for a specific reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Pinner synthesis of pyrimidinols.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield of Pyrimidinol | Presence of water leading to hydrolysis. | Ensure all glassware is thoroughly oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Inactive or impure amidine. | Use freshly prepared or purified amidine hydrochloride. Store amidines in a desiccator to prevent moisture absorption.[2] | |
| Suboptimal reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and decomposition.[2] | |
| Incomplete cyclization. | Increase the reaction time or consider using a stronger acid or base catalyst to facilitate the final ring-closing step.[3] | |
| Multiple Spots on TLC, Indicating a Mixture of Products | Self-condensation of the 1,3-dicarbonyl compound. | Adjust the pH of the reaction mixture. In base-catalyzed reactions, a weaker base or a lower concentration may be beneficial. Lowering the reaction temperature can also disfavor self-condensation. |
| Hydrolysis of the imidate intermediate. | Rigorously exclude water from the reaction system as described above. The classical Pinner reaction often involves bubbling dry HCl gas through the anhydrous alcohol to form the reactive intermediate in situ, ensuring anhydrous acidic conditions.[1] | |
| Formation of regioisomers with unsymmetrical dicarbonyls. | If regioselectivity is poor, consider a different synthetic strategy that allows for better control over the substitution pattern of the pyrimidine ring. | |
| Product is Difficult to Purify | Presence of side products with similar polarity to the desired pyrimidinol. | Optimize the reaction conditions to minimize the formation of the problematic side product. Attempt purification using a different chromatographic method (e.g., reverse-phase HPLC) or explore different solvent systems for recrystallization.[3] |
| The product is an oil or does not crystallize easily. | Attempt to purify the product by column chromatography. If the product remains an oil after purification, it may be inherently non-crystalline and should be characterized as such. |
Data on Reaction Conditions and Yield
| 1,3-Dicarbonyl Compound | Amidine | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Acetylacetone | Urea | Hydrogen Chloride | Methanol | 52°C | 3 hours | 90.2% | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Pinner Synthesis of Pyrimidinols under Anhydrous Conditions
This protocol emphasizes the importance of maintaining anhydrous conditions to minimize hydrolysis-related side reactions.
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1 equivalent)
-
Amidine hydrochloride (1.1 equivalents)
-
Strong base (e.g., sodium ethoxide) (1.1 equivalents) or acid catalyst (e.g., HCl in ethanol)
-
Anhydrous ethanol
Procedure:
-
Preparation: Thoroughly oven-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen or in a desiccator. Assemble the reaction apparatus under an inert atmosphere (nitrogen or argon).
-
Reactant Addition: In a flame-dried round-bottom flask, dissolve the 1,3-dicarbonyl compound and the amidine hydrochloride in anhydrous ethanol.
-
Catalyst Addition:
-
For base-catalyzed reaction: Slowly add a solution of sodium ethoxide in anhydrous ethanol dropwise to the stirred reaction mixture at room temperature. Stir the resulting suspension for 30 minutes to generate the free amidine.
-
For acid-catalyzed reaction: Ensure the presence of an appropriate acid catalyst, such as a solution of dry HCl gas in anhydrous ethanol.
-
-
Reaction: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect it by vacuum filtration and wash with a small amount of cold anhydrous ethanol.
-
If the product does not precipitate, carefully neutralize the mixture with an appropriate acid (for base-catalyzed reactions) or base (for acid-catalyzed reactions). Remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
Protocol 2: Recrystallization of Pyrimidinols for Purification
Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is crucial for successful purification.
Solvent Selection:
-
The ideal solvent should dissolve the pyrimidinol sparingly at room temperature but have high solubility at its boiling point.
-
Impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.
-
Common solvents to screen for pyrimidinol recrystallization include ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures of these with water or hexanes.
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude pyrimidinol and a small amount of the selected recrystallization solvent. Heat the mixture to the boiling point of the solvent with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure good recovery.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove any residual solvent.
Visualizations
To aid in understanding the experimental workflow and the logic behind troubleshooting, the following diagrams are provided.
Caption: A generalized experimental workflow for the Pinner synthesis of pyrimidinols.
Caption: A logical relationship diagram for troubleshooting common issues in Pinner synthesis.
References
Troubleshooting low yield in the synthesis of 6-Phenyl-4-pyrimidinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Phenyl-4-pyrimidinol. Our aim is to help you diagnose and resolve common issues leading to low yields and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the typical starting materials?
The most prevalent and accessible method for synthesizing this compound is the condensation reaction between a β-keto ester, specifically ethyl benzoylacetate (also known as ethyl 3-oxo-3-phenylpropanoate), and a source of the N-C-N fragment of the pyrimidine ring. Formamide is a commonly used reagent for this purpose, serving as both the nitrogen source and a solvent.
Q2: I am experiencing a significantly low yield in my synthesis. What are the primary factors that could be responsible?
Low yields in the synthesis of this compound are a frequent issue and can often be attributed to several key factors:
-
Suboptimal Reaction Temperature: The temperature is a critical parameter. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause decomposition of reactants, intermediates, or the final product.
-
Incorrect Stoichiometry of Reactants: The molar ratio of ethyl benzoylacetate to the nitrogen source (e.g., formamide) is crucial. An excess or deficit of one reactant can lead to the formation of side products and unreacted starting materials.
-
Presence of Moisture: The condensation reaction is sensitive to water, which can hydrolyze the ester and other intermediates, thereby reducing the yield.
-
Inefficient Cyclization: The final ring-closing step to form the pyrimidinol ring can be slow or incomplete under suboptimal conditions.
-
Side Reactions: Competing reactions can consume the starting materials or intermediates, leading to a variety of byproducts.
Q3: What are the potential side products I should be aware of during the synthesis of this compound?
Several side products can form during the reaction of ethyl benzoylacetate with formamide, leading to a lower yield of the desired this compound. These can include:
-
Amide of β-keto acid: Formamide can react with the ester group of ethyl benzoylacetate to form the corresponding amide without cyclization.
-
Self-condensation products of ethyl benzoylacetate: Under certain conditions, ethyl benzoylacetate can undergo self-condensation.
-
Products from decomposition: At high temperatures, formamide can decompose to ammonia and carbon monoxide, which can lead to other side reactions.
Q4: How can I monitor the progress of the reaction to optimize the reaction time?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of the reaction. By taking small aliquots of the reaction mixture at regular intervals and running them on a TLC plate against the starting material (ethyl benzoylacetate), you can observe the disappearance of the starting material and the appearance of the product spot. This allows you to determine the optimal reaction time and avoid unnecessary heating that could lead to product degradation.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Possible Causes & Solutions
| Symptom | Possible Cause | Suggested Solution |
| TLC shows mostly unreacted starting material (ethyl benzoylacetate) | Insufficient Reaction Temperature or Time: The reaction has not been heated enough or for a sufficient duration for the condensation and cyclization to occur. | Gradually increase the reaction temperature and monitor the progress by TLC. Extend the reaction time if necessary. |
| Poor Quality of Reagents: Impurities in ethyl benzoylacetate or formamide can inhibit the reaction. | Ensure the purity of your starting materials. Consider purifying them if necessary. | |
| A complex mixture of spots on TLC with little product | Side Reactions Dominating: The reaction conditions favor the formation of byproducts over the desired pyrimidinol. | Re-evaluate the reaction temperature. Lowering the temperature might reduce the rate of side reactions. Ensure the stoichiometry of the reactants is correct. |
| Decomposition of Product: The desired product may be forming but is degrading under the reaction conditions. | Once the product starts to form (as observed by TLC), monitor the reaction closely and stop it once the starting material is consumed or the product spot starts to diminish. | |
| Formation of a solid precipitate that is not the desired product | Precipitation of an Intermediate or Side Product: An intermediate or a byproduct might be insoluble in the reaction medium. | Characterize the precipitate to identify its nature. If it is an intermediate, adjusting the solvent or temperature might help it to react further. |
Data Presentation
Optimizing reaction conditions is key to achieving a high yield. The following table summarizes the impact of various parameters on the synthesis of pyrimidinols from β-keto esters, which can be extrapolated to the synthesis of this compound.
Table 1: Optimization of Reaction Conditions for Pyrimidinol Synthesis
| Parameter | Condition | Observed Effect on Yield | Reference |
| Temperature | Low (e.g., 80-100 °C) | Incomplete reaction, low yield | General observation |
| Moderate (e.g., 120-150 °C) | Generally optimal for many pyrimidine syntheses | General observation | |
| High (e.g., >180 °C) | Increased side products and decomposition, lower yield | General observation | |
| Catalyst | No Catalyst | Slow reaction, low yield | General observation |
| Acid Catalyst (e.g., H₂SO₄, p-TsOH) | Can promote cyclization but may also lead to side reactions | [1] | |
| Base Catalyst (e.g., NaOEt) | Can promote initial condensation but may favor other pathways | [1] | |
| Solvent | Formamide (as reactant and solvent) | Common and effective | General observation |
| High-boiling aprotic solvents (e.g., Dowtherm A) | Can allow for higher reaction temperatures and better control | General observation |
Experimental Protocols
Key Experiment: Synthesis of this compound from Ethyl Benzoylacetate and Formamide
This protocol provides a general guideline for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
Ethyl benzoylacetate
-
Formamide
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Apparatus for filtration (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl benzoylacetate and an excess of formamide (e.g., a 1:5 molar ratio).
-
Heat the mixture with stirring in an oil bath to a temperature of 130-150 °C.
-
Maintain the reaction at this temperature for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
After the reaction is complete (as indicated by the consumption of ethyl benzoylacetate), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Dry the purified product and determine the yield.
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.
Synthesis Pathway of this compound
Caption: The synthetic pathway for this compound, highlighting potential side reactions.
Relationship Between Problems and Solutions
Caption: The relationship between common problems, their causes, and potential solutions.
References
Technical Support Center: Purification of Crude 6-Phenyl-4-pyrimidinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 6-Phenyl-4-pyrimidinol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective purification techniques for crude this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities present. For relatively pure crude products with minor impurities, recrystallization is often sufficient. For complex mixtures with multiple impurities or impurities with similar solubility to the product, column chromatography is recommended.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities in crude this compound typically originate from the starting materials and side reactions during its synthesis. A common synthetic route is the Biginelli reaction.[1][2] Therefore, potential impurities include:
-
Unreacted starting materials: Benzaldehyde, urea (or thiourea), and the active methylene compound (e.g., ethyl benzoylacetate).
-
Side products: Intermediates of the Biginelli reaction or products from self-condensation of the starting materials.[3]
-
Solvent residues: Residual solvents from the reaction and initial work-up.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your sample.
-
Melting Point Analysis: A pure compound will have a sharp and defined melting point. Impurities will typically broaden and depress the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can reveal the presence of impurities through extra peaks in the spectrum.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying the purity of the sample.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy.
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₀H₈N₂O | Based on structure |
| Molecular Weight | 172.19 g/mol | Calculated from formula[4] |
| Appearance | Solid | Expected for this class of compounds[4] |
| Melting Point | Data not available for the exact compound. A related compound, 2-methyl-6-phenyl-4-pyrimidinol, has a reported melting point.[5] | It is important to determine the melting point of your purified sample. |
| Solubility | Sparingly soluble in water. Soluble in many organic solvents like ethanol, methanol, and DMSO at elevated temperatures. | Experimental determination of solubility in various solvents is recommended for optimizing purification. |
Purification Protocols & Troubleshooting
Recrystallization
Recrystallization is a technique used to purify solids based on their differential solubility in a hot versus a cold solvent.[6][7]
Experimental Protocol:
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) to find a suitable one. An ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring to completely dissolve the solid. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry to remove any residual solvent.
Troubleshooting Guide for Recrystallization:
| Issue | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | The solution is not saturated; too much solvent was used. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The compound has "oiled out" (formed a liquid layer instead of crystals). | Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble and allow it to cool slowly. Seeding with a pure crystal can also help. | |
| Low recovery of the purified product. | Too much solvent was used for dissolution or washing. The compound is significantly soluble in the cold solvent. | Use the minimum amount of solvent. Ensure the washing solvent is ice-cold. |
| The purified product is still impure. | The cooling was too rapid, trapping impurities. The chosen solvent is not suitable for removing the specific impurities. | Allow the solution to cool more slowly. Try a different recrystallization solvent or consider column chromatography. |
Workflow for Recrystallization:
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[8]
Experimental Protocol:
-
Stationary Phase and Mobile Phase Selection: Silica gel is a common stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal eluent composition should be determined by TLC analysis to achieve good separation (Rf value of the product around 0.2-0.4).
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring a uniform and bubble-free bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Guide for Column Chromatography:
| Issue | Possible Cause | Suggested Solution |
| Poor separation of compounds. | The eluent polarity is too high or too low. | Optimize the eluent system using TLC. A gradient elution (gradually increasing the polarity of the eluent) can also improve separation. |
| The column was not packed properly, leading to channeling. | Repack the column carefully to ensure a homogenous bed. | |
| The compound is not eluting from the column. | The eluent is not polar enough. | Increase the polarity of the eluent. |
| The compound may be decomposing on the silica gel. | Deactivate the silica gel with a small amount of triethylamine in the eluent, or use a different stationary phase like alumina.[9] | |
| The compound elutes too quickly (with the solvent front). | The eluent is too polar. | Decrease the polarity of the eluent. |
Logical Relationship for Purification Strategy:
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. 6-Phenylpyrimidin-4(1H)-one | 4891-69-4 [sigmaaldrich.com]
- 5. 2-Methyl-6-phenyl-4-pyrimidinol | C11H10N2O | CID 135443077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Recrystallization [sites.pitt.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Purification [chem.rochester.edu]
Technical Support Center: Improving the Selectivity of 6-Phenyl-4-pyrimidinol Derivatives for Specific Kinases
This technical support center is designed for researchers, scientists, and drug development professionals working to enhance the selectivity of 6-phenyl-4-pyrimidinol derivatives as kinase inhibitors. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered when optimizing the selectivity of this compound derivatives.
Issue 1: Low Potency Against the Target Kinase
-
Question: My this compound derivative shows weak activity (high IC50) against my kinase of interest. What are the potential causes and how can I improve its potency?
-
Answer: Low potency can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Suboptimal Target Engagement: The chemical structure of your derivative may not be making key interactions within the ATP-binding pocket of the target kinase.
-
Solution: Review the structure-activity relationship (SAR) data for related pyrimidine-based inhibitors. For instance, modifications to the phenyl ring or substitutions at other positions on the pyrimidine core can significantly impact potency. Consider if your design allows for crucial hydrogen bonds with the kinase hinge region.
-
-
Incorrect Assay Conditions: The in vitro kinase assay may not be optimized for your specific kinase or inhibitor.
-
Solution: Ensure the ATP concentration in your assay is close to the Km value for the target kinase. High ATP concentrations can lead to competitive displacement of your inhibitor and an artificially high IC50 value. Also, verify the purity and activity of your recombinant kinase.[1]
-
-
Compound Instability or Aggregation: The compound may be degrading under the assay conditions or forming aggregates that reduce its effective concentration.
-
Solution: Assess the chemical stability of your compound in the assay buffer. The addition of a small amount of a non-ionic detergent, such as Triton X-100, can help to mitigate compound aggregation.
-
-
Issue 2: High Off-Target Activity
-
Question: My this compound derivative is potent against my target kinase, but it also inhibits several other kinases with similar potency, leading to a poor selectivity profile. How can I address this?
-
Answer: Off-target activity is a common challenge due to the conserved nature of the ATP-binding site across the kinome. Here are some strategies to improve selectivity:
-
Exploit Non-Conserved Residues: While the hinge-binding region is highly conserved, other areas within and around the ATP pocket show more variability.
-
Solution: Utilize structure-based drug design. If a crystal structure of your target kinase is available, design modifications to your this compound scaffold that introduce moieties capable of forming specific interactions with non-conserved amino acid residues. This can create favorable binding to your target while introducing steric hindrance in the binding sites of off-target kinases.
-
-
Targeting Inactive Kinase Conformations: Some inhibitors achieve selectivity by binding to and stabilizing an inactive conformation of the kinase, which is often more structurally diverse than the active state.[1]
-
Solution: Explore modifications that favor binding to the "DFG-out" or other inactive conformations of your target kinase. This may involve adding bulky groups or functionalities that can occupy pockets that are only accessible in the inactive state.
-
-
Perform Broad Kinase Profiling: It is crucial to understand the full selectivity profile of your compound early in the optimization process.
-
Solution: Screen your inhibitor against a large panel of kinases (e.g., >100 kinases) to identify all potential off-targets. This data will guide your medicinal chemistry efforts to "design out" unwanted activities. Several commercial services are available for comprehensive kinase profiling.
-
-
Issue 3: Discrepancy Between Biochemical and Cellular Activity
-
Question: My inhibitor is potent and selective in a biochemical (enzymatic) assay, but it shows much weaker activity or unexpected effects in cell-based assays. What could be the reason for this discrepancy?
-
Answer: A drop-off in activity between biochemical and cellular assays is a frequent observation. The cellular environment presents several additional barriers and complexities:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Solution: Evaluate the physicochemical properties of your derivative, such as lipophilicity (LogP) and polar surface area (PSA). Modifications to the structure, such as adding or removing polar groups, can improve cell permeability.
-
-
High Cellular ATP Concentration: The concentration of ATP inside a cell (millimolar range) is much higher than that typically used in biochemical assays (micromolar range). This high concentration of the natural substrate can outcompete your inhibitor.
-
Solution: Aim for high biochemical potency to overcome the competitive effects of cellular ATP. Additionally, consider cellular target engagement assays, such as NanoBRET or cellular thermal shift assays (CETSA), which measure inhibitor binding in intact cells and can provide a more accurate assessment of cellular potency.
-
-
Efflux by Transporters: The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).
-
Solution: Test your compound in P-gp substrate assays. If it is an efflux substrate, medicinal chemistry efforts can be directed to modify the structure to reduce recognition by these transporters.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target kinases for pyrimidine-based inhibitors?
A1: Due to the conserved nature of the ATP-binding site, off-target effects are often observed within the same kinase family as the primary target. For pyrimidine-based scaffolds, which are known to target a wide range of kinases, common off-targets can include other tyrosine kinases like EGFR, VEGFR, and members of the Src family, as well as serine/threonine kinases such as CDKs.[2][3] Comprehensive kinase profiling is the most effective way to determine the specific off-target profile of your this compound derivative.
Q2: How do I interpret IC50 values in the context of kinase inhibitor selectivity?
A2: The IC50 value is the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% under defined assay conditions. A lower IC50 value indicates higher potency. To assess selectivity, you should compare the IC50 value for your primary target kinase to the IC50 values for a panel of off-target kinases. A selectivity ratio can be calculated by dividing the off-target IC50 by the on-target IC50. A higher ratio indicates greater selectivity. For example, an inhibitor with an on-target IC50 of 10 nM and an off-target IC50 of 1000 nM has a 100-fold selectivity for the target kinase.
Q3: What is the difference between IC50 and Ki?
A3: The IC50 is an operational parameter that is dependent on the specific conditions of the assay, particularly the concentration of ATP. The Ki (inhibition constant), on the other hand, is a thermodynamic measure of the binding affinity between the inhibitor and the kinase, and it is independent of the substrate concentration. While the IC50 is more straightforward to measure, the Ki provides a more fundamental measure of inhibitor potency. The Cheng-Prusoff equation can be used to estimate the Ki from the IC50 value if the Km of ATP for the kinase is known.
Q4: What are some key structural modifications to the this compound scaffold that I can explore to improve selectivity?
A4: Based on SAR studies of related pyrimidine inhibitors, consider the following modifications:
-
Substitutions on the 6-phenyl ring: Adding different functional groups (e.g., methoxy, chloro, fluoro) at various positions on the phenyl ring can influence interactions with the hydrophobic pocket of the kinase active site and impact both potency and selectivity.[2]
-
Modifications at the 2-position of the pyrimidine ring: Introducing small alkyl or amino groups at this position can modulate interactions with the hinge region and surrounding residues.
-
Exploring alternative linkers: If your derivative has a linker connecting the pyrimidine core to another moiety, varying the length and flexibility of the linker can optimize binding to the target.
Quantitative Data Summary
The following tables summarize representative inhibitory activities of pyrimidine-based kinase inhibitors against common targets like EGFR and VEGFR2. Note that these are examples from related chemical series and the activity of your specific this compound derivatives will need to be determined experimentally.
Table 1: Inhibitory Activity of Representative Pyrimidine Derivatives against EGFR
| Compound ID | Modification | EGFR IC50 (nM) | Reference |
| 42 | 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine | 1.1 (L858R), 34 (L858R/T790M) | [4] |
| 45 | 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine | 1.7 (L858R), 23.3 (L858R/T790M) | [4] |
| 7i | 6-arylureido-4-anilinoquinazoline | 17.32 | [5] |
Table 2: Inhibitory Activity of Representative Pyrimidine Derivatives against VEGFR2
| Compound ID | Modification | VEGFR2 IC50 (nM) | Reference |
| 6 | 1,4-aniline linker | 64.8 | [6] |
| 12 | Quinazoline-4-one conjugate | 4600 | [6] |
| 18 | Piperazinyl derivative | 48.8 | [6] |
| 33 | Fluoro-substituted phenyl ring | 570 | [6] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a standard method for determining the IC50 of an inhibitor using a radiometric assay that measures the incorporation of radiolabeled phosphate into a substrate.
-
Materials:
-
Purified recombinant target kinase
-
Specific peptide or protein substrate for the kinase
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-33P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the this compound derivative in DMSO. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 100 µM).
-
In the wells of a microplate, add the kinase reaction buffer, the specific substrate, and the diluted inhibitor or DMSO vehicle control.
-
Add the purified kinase to each well to start the pre-incubation.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP. The final ATP concentration should be at or near the Km for the target kinase.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear range of the reaction.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which will bind the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-33P]ATP.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol provides a general workflow for assessing the binding of an inhibitor to its target kinase in living cells using NanoBRET™ technology.
-
Materials:
-
Cells expressing the target kinase fused to NanoLuc® luciferase and a fluorescent tracer that binds to the kinase.
-
Opti-MEM® I Reduced Serum Medium
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96-well or 384-well plates
-
Luminometer capable of measuring luminescence at two wavelengths (e.g., 460 nm and >600 nm).
-
-
Procedure:
-
Harvest and resuspend the cells in Opti-MEM®.
-
Prepare serial dilutions of the this compound derivative in Opti-MEM®.
-
Add the diluted inhibitor or DMSO vehicle control to the wells of the assay plate.
-
Add the NanoBRET™ Tracer to all wells.
-
Add the cell suspension to all wells.
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient to reach binding equilibrium (e.g., 2 hours).
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to all wells.
-
Read the luminescence at both the donor (e.g., 460 nm) and acceptor (e.g., >600 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a control with a high concentration of a known inhibitor (100% inhibition).
-
Plot the normalized NanoBRET™ ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the cellular IC50 value.
-
Visualizations
Caption: Experimental workflow for improving kinase inhibitor selectivity.
Caption: Simplified RTK signaling pathway targeted by kinase inhibitors.
Caption: Troubleshooting logic for improving kinase inhibitor selectivity.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 6-Phenyl-4-pyrimidinol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 6-Phenyl-4-pyrimidinol in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have poor aqueous solubility?
A1: The limited water solubility of this compound, like many pyrimidine derivatives, is attributed to its chemical structure. The presence of the phenyl group imparts significant hydrophobicity (lipophilicity). Furthermore, the planar nature of the pyrimidine ring can lead to strong crystal lattice energy, making it difficult for water molecules to effectively solvate the compound.[1]
Q2: What is the first step I should take when encountering solubility issues with this compound in my assay?
A2: The initial and most common approach is to prepare a concentrated stock solution of the compound in a water-miscible organic solvent.[2] Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its ability to dissolve a wide range of organic compounds.[2][3] This stock solution can then be diluted into your aqueous assay buffer to the final desired concentration.
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A3: The tolerance for DMSO is highly dependent on the specific cell line and the assay being performed. As a general guideline, the final DMSO concentration should be kept at or below 0.5% (v/v).[2][4] It is crucial to determine the specific tolerance of your system by running a vehicle control with the same final DMSO concentration as your test samples to account for any solvent-induced effects.[2][5]
Q4: My compound precipitates out of solution during my experiment, even when using a DMSO stock. What should I do next?
A4: If you observe precipitation, it indicates that the aqueous solubility of this compound in your assay buffer has been exceeded. You can try several strategies, including adjusting the pH of your buffer, using co-solvents, or employing solubility-enhancing excipients like cyclodextrins.[6][7]
Q5: How does pH affect the solubility of this compound?
A5: The solubility of compounds with ionizable groups can be significantly influenced by pH.[8][9] Pyrimidinol compounds can act as weak acids or bases. For a compound like this compound, which has a hydroxyl group on the pyrimidine ring, its solubility may increase in a more basic (higher pH) solution due to the deprotonation of the hydroxyl group, forming a more soluble salt.[1][9] It is advisable to test a range of pH values to find the optimal condition for your experiment, ensuring the pH is compatible with your biological assay.
Q6: What are cyclodextrins and how can they improve solubility?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate poorly soluble molecules, like this compound, within their hydrophobic core, forming an inclusion complex.[10][12] This complex has improved aqueous solubility and stability.[10][13]
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the final assay buffer.
-
Troubleshooting Steps:
-
Optimize DMSO Concentration: Ensure you are using the highest tolerated final concentration of DMSO for your assay (e.g., up to 0.5%) to aid in solubility.[2]
-
pH Adjustment: Systematically vary the pH of your assay buffer. Since this compound contains a pyrimidinol moiety, its solubility may be pH-dependent.[1][9] Test a pH range that is compatible with your assay.
-
Use of Co-solvents: If your assay permits, consider the use of other co-solvents in addition to DMSO, such as ethanol or polyethylene glycol (PEG), at low concentrations.[14][15] Always include proper vehicle controls.
-
Incorporate Cyclodextrins: Prepare the this compound solution with a suitable cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), to form a more soluble inclusion complex.[10][16]
-
Issue 2: Poor Reproducibility of Experimental Results
-
Possible Cause: Inconsistent solubility or precipitation of the compound between experiments.
-
Troubleshooting Steps:
-
Standardize Stock Solution Preparation: Always prepare fresh stock solutions of this compound in anhydrous DMSO. Ensure the compound is fully dissolved before making serial dilutions.[17]
-
Vortexing During Dilution: When diluting the stock solution into the aqueous buffer, vortex the solution immediately and vigorously to minimize localized high concentrations that can lead to precipitation.
-
Pre-warm Buffer: Warming the assay buffer slightly before adding the compound stock can sometimes help improve solubility.
-
Kinetic Solubility Assessment: Perform a kinetic solubility assessment in your specific assay buffer to determine the concentration at which the compound begins to precipitate over the time course of your experiment.[18]
-
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides an illustrative example of how solubility for a hypothetical poorly soluble pyrimidine-based compound might be presented. Researchers should determine the actual solubility of this compound in their specific experimental systems.
| Solvent System | Apparent Solubility (µM) | Notes |
| 100% DMSO | >10,000 | Typically used for preparing high-concentration stock solutions. |
| Assay Buffer (e.g., PBS, pH 7.4) | < 5 | Baseline aqueous solubility is often low for such compounds. |
| Assay Buffer + 0.5% DMSO | 10 - 20 | The addition of a co-solvent can modestly increase solubility. |
| Assay Buffer + 1% Tween-20 | 20 - 50 | Surfactants can form micelles to encapsulate and solubilize hydrophobic compounds. |
| Assay Buffer + 10 mM HP-β-Cyclodextrin | 50 - 100 | Cyclodextrins can significantly enhance aqueous solubility by forming inclusion complexes.[10] |
| Assay Buffer (pH 8.5) + 0.5% DMSO | 15 - 30 | Adjusting the pH can improve the solubility of ionizable compounds.[8] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Working Solutions
-
Materials: this compound, anhydrous DMSO, sterile microcentrifuge tubes, precision balance, vortex mixer.
-
Procedure: a. Accurately weigh a small amount of this compound and place it in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary. d. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. e. To prepare working solutions, serially dilute the DMSO stock solution in the final assay buffer, ensuring immediate and thorough mixing after each dilution.
Protocol 2: Using Cyclodextrins to Enhance Solubility
-
Materials: this compound, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), assay buffer, magnetic stirrer.
-
Procedure: a. Prepare a solution of HP-β-CD in the assay buffer (e.g., 10-50 mM). b. Slowly add the powdered this compound to the cyclodextrin solution while stirring continuously. c. Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex. d. Filter the solution through a 0.22 µm filter to remove any undissolved compound. e. The resulting clear solution can be used in the biological assay. The concentration of the dissolved compound should be determined analytically (e.g., by UV-Vis spectroscopy or HPLC).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. ajdhs.com [ajdhs.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar [semanticscholar.org]
- 12. humapub.com [humapub.com]
- 13. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 14. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Efficient Synthesis of 6-Phenyl-4-pyrimidinol
This technical support center is designed to assist researchers, scientists, and drug development professionals in the efficient synthesis of 6-Phenyl-4-pyrimidinol. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of catalytic systems to address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method for synthesizing this compound is the Pinner synthesis. This reaction involves the condensation of a β-keto ester, such as ethyl benzoylacetate, with an amidine, typically formamidine, in the presence of a catalyst.[1][2]
Q2: What are the critical parameters to control for a successful synthesis?
Several factors can influence the yield and purity of this compound. Key parameters to control include the choice of catalyst, solvent, reaction temperature, and the purity of the starting materials. Anhydrous conditions are often crucial to prevent hydrolysis of intermediates and starting materials.
Q3: Can I use microwave irradiation to accelerate the reaction?
Yes, microwave-assisted synthesis has been shown to be effective for pyrimidine synthesis, often leading to significantly shorter reaction times and improved yields compared to conventional heating methods.[3] This is particularly beneficial for optimizing reaction conditions and for high-throughput synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Observation | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive Catalyst: The catalyst may be poisoned or degraded. - Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. - Poor Quality Reagents: Impurities in ethyl benzoylacetate or formamidine can inhibit the reaction. | - Catalyst Check: Use a fresh batch of catalyst or regenerate it if possible. For base-catalyzed reactions, ensure the base is not carbonated. - Optimize Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). - Purify Reagents: Ensure the purity of starting materials through distillation or recrystallization. |
| Formation of Significant Byproducts | - Side Reactions: The Pinner synthesis can be prone to side reactions, such as the self-condensation of the β-ketoester. - Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of unwanted products. | - Reaction Conditions: Adjusting the reaction temperature and catalyst can help minimize side reactions. - Stoichiometry Control: Carefully control the stoichiometry of the reactants. A slight excess of the amidine is sometimes used. |
| Product is Difficult to Purify | - Presence of Unreacted Starting Materials: Incomplete reaction can lead to a mixture that is challenging to separate. - Formation of Tarry Materials: High reaction temperatures can sometimes lead to the formation of polymeric or tarry byproducts. | - Reaction Monitoring: Monitor the reaction closely by TLC to ensure it goes to completion. - Temperature Control: Avoid excessive heating. Purification can be attempted through column chromatography or recrystallization from a suitable solvent system. |
| Inconsistent Yields | - Variability in Reagent Quality: Batch-to-batch variation in the purity of starting materials can lead to inconsistent results. - Atmospheric Moisture: Some catalysts and intermediates are sensitive to moisture. | - Standardize Reagents: Use reagents from a reliable source and of a consistent purity. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
Catalyst Selection for this compound Synthesis
The choice of catalyst is a critical factor in optimizing the synthesis of this compound. Both acid and base catalysts have been employed for the Pinner synthesis of pyrimidines. The following tables provide a summary of different catalytic systems used for pyrimidine synthesis, which can be adapted for the synthesis of this compound.
Table 1: Base-Catalyzed Synthesis of Pyrimidine Derivatives
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Hydroxide (NaOH) | Hydrazine, Methylene malononitrile, Aldehydes | Toluene | 60 | - | 86 | [4] |
| Potassium Hydroxide (KOH) | Hydrazine, Methylene malononitrile, Aldehydes | Toluene | 60 | - | 69 | [4] |
Table 2: Acid-Catalyzed Synthesis of Pyrimidine Derivatives
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Samarium Chloride (SmCl₃) | β-formyl enamides, Urea | - | MW | <10 | up to 86 | [5] |
| Trifluoroacetic acid (TFA) | Acetylacetone, Urea, Aromatic aldehyde | Water | - | - | Moderate to good | [3] |
| Zinc Chloride (ZnCl₂) | Enamines, Triethyl orthoformate, Ammonium acetate | - | - | - | - | [6] |
Table 3: Metal-Catalyzed Synthesis of Pyrimidine Derivatives
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Copper(II) triflate | Propargyl alcohols, Amidine | - | - | - | - | [3] |
| Rhodium complex | α,β-unsaturated imines, Isocyanates | - | - | - | Moderate to good | [3] |
| Iridium complex | Amidines, Alcohols | - | - | - | up to 93 | [3] |
| nano-NiZr₄(PO₄)₆ | Benzaldehydes, Malononitrile, Guanidine hydrochloride | Ethanol | Reflux | - | High to excellent | [7] |
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via the Pinner reaction using a base catalyst.
Materials:
-
Ethyl benzoylacetate
-
Formamidine hydrochloride
-
Sodium ethoxide (or another suitable base)
-
Anhydrous ethanol
-
Hydrochloric acid (for neutralization)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl benzoylacetate (1 equivalent) and formamidine hydrochloride (1.2 equivalents) in anhydrous ethanol.
-
To this solution, add a solution of sodium ethoxide (2.5 equivalents) in anhydrous ethanol dropwise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain pure this compound.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of this compound.
Logical Relationship: Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low product yield in the synthesis.
References
- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Novel and Efficient Lewis Acid Catalysed Preparation of Pyrimidines: Microwave-Promoted Reaction of Urea and β-Formyl Enamides [organic-chemistry.org]
- 6. Pyrimidine synthesis [organic-chemistry.org]
- 7. nanochemres.org [nanochemres.org]
Preventing byproduct formation in multi-component reactions for pyrimidine synthesis
Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing byproduct formation in multi-component reactions and to offer solutions for common experimental challenges.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during pyrimidine synthesis, focusing on the widely used Biginelli and Pinner reactions.
The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). While versatile, it can be susceptible to side reactions.[1]
Problem 1: Low yield of the desired dihydropyrimidinone (DHPM) and formation of a significant amount of a yellow, highly fluorescent byproduct.
-
Question: My Biginelli reaction is producing a major byproduct that is yellow and fluorescent, and the yield of my target DHPM is low. What is this byproduct and how can I prevent its formation?
-
Answer: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at elevated temperatures. This pathway competes with the desired Biginelli reaction.[1]
Mitigation Strategies:
-
Temperature Control: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. It is recommended to screen different Lewis or Brønsted acid catalysts to find the optimal one for your specific substrates.[2]
-
Order of Addition: Adding the urea component last may, in some cases, help to minimize its decomposition into ammonia.[1]
-
Problem 2: The reaction has a low conversion rate, with a significant amount of unreacted starting materials.
-
Question: My TLC analysis shows a lot of unreacted starting materials, and the yield of my DHPM is very low. What could be the cause and how can I improve the conversion?
-
Answer: Low conversion in a Biginelli reaction can be attributed to several factors, including an inactive catalyst, suboptimal reaction conditions, or impure reactants.[1][2]
Mitigation Strategies:
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may need to be regenerated. For Brønsted acids like HCl, ensure the concentration is appropriate.[1] In the absence of a catalyst, product formation is often difficult and results in poor yields.[3]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and yield, with polar solvents generally being preferred.[2] Experimenting with different solvents such as ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.[2]
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction or lead to unwanted side reactions. Ensure all starting materials are of high purity.[2]
-
Problem 3: Difficulty in purifying the crude product due to the presence of N-acylurea byproducts.
-
Question: I am having trouble purifying my DHPM, and I suspect the presence of an N-acylurea byproduct. How can I confirm its presence and prevent its formation?
-
Answer: N-acylureas can form as byproducts in the Biginelli reaction, which can complicate the purification process. These byproducts arise from a competing reaction between the β-ketoester and urea.
Mitigation Strategies:
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.
-
Reaction Conditions: The formation of N-acylureas can sometimes be suppressed by carefully controlling the reaction stoichiometry and the choice of catalyst.
-
Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired DHPM product.
-
The Pinner Pyrimidine Synthesis
The Pinner pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine. While it is a powerful method, challenges can arise, leading to low yields and complex product mixtures.[1]
Problem: Low yield of the desired pyrimidine with a complex mixture of byproducts.
-
Question: My Pinner synthesis is resulting in a low yield and a complex mixture of byproducts. What are the common side reactions, and how can I minimize them?
-
Answer: Side reactions in the Pinner synthesis can arise from the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization. The purity of the amidine salt is also a critical factor.[1]
Mitigation Strategies:
-
Amidine Quality: It is recommended to use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.[1]
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. Water can lead to the hydrolysis of intermediates and starting materials.[1]
-
Temperature Control: Carefully control the reaction temperature. While heating is often necessary to drive the cyclization, excessive temperatures can promote side reactions and decomposition.
-
pH Control: The reaction can be catalyzed by either acid or base. The choice and amount of catalyst should be optimized to favor the desired pyrimidine formation over side reactions like self-condensation.
-
Data Presentation
Table 1: Influence of Solvent on Biginelli Reaction Yield
This table summarizes the effect of different solvents on the yield of a model Biginelli reaction.
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) |
| 1 | Acetonitrile | 37.5 | 95 |
| 2 | Ethanol | 24.6 | 85 |
| 3 | Methanol | 32.7 | 82 |
| 4 | Tetrahydrofuran (THF) | 7.6 | 70 |
| 5 | Dichloromethane | 8.9 | 65 |
| 6 | Toluene | 2.4 | 40 |
| 7 | Solvent-free | - | 92 |
Reaction conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), catalyst (e.g., Bi(NO₃)₃), reflux. (Data synthesized from multiple sources for illustrative purposes)[4]
Table 2: Effect of Different Catalysts on the Biginelli Reaction
This table compares the effectiveness of various Lewis and Brønsted acid catalysts on the yield of a model Biginelli reaction.
| Entry | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | InCl₃ | 10 | 2 | 92 |
| 2 | Yb(OTf)₃ | 5 | 3 | 95 |
| 3 | FeCl₃ | 10 | 4 | 88 |
| 4 | p-TsOH | 20 | 6 | 85 |
| 5 | HCl | 20 | 8 | 58-62 |
| 6 | NiCl₂·6H₂O | 10 | 5 | 50.3 |
| 7 | CuCl₂·2H₂O | 10 | 5 | 6.2 |
| 8 | CoCl₂·6H₂O | 10 | 5 | 0.7 |
Reaction conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), solvent (e.g., ethanol or solvent-free), reflux. (Data synthesized from multiple sources for illustrative purposes)[5][6]
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction
This protocol provides a general framework for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones.
Materials:
-
Aldehyde (1.0 eq.)
-
β-ketoester (1.0 eq.)
-
Urea or Thiourea (1.5 eq.)
-
Catalyst (e.g., InCl₃, 10 mol%)
-
Solvent (e.g., Ethanol)
Procedure:
-
In a round-bottom flask, combine the aldehyde, β-ketoester, urea (or thiourea), and the catalyst in the chosen solvent.
-
Stir the mixture and heat to reflux.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration and wash it with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.
Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.
Materials:
-
1,3-dicarbonyl compound (1.0 eq.)
-
Amidine hydrochloride (1.1 eq.)
-
Base (e.g., Sodium ethoxide, 1.1 eq.)
-
Anhydrous solvent (e.g., Ethanol)
Procedure:
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon).
-
In a round-bottom flask, dissolve the amidine hydrochloride in anhydrous ethanol.
-
Add the base (e.g., sodium ethoxide) to the solution and stir for 30 minutes at room temperature to generate the free amidine.
-
To this mixture, add the 1,3-dicarbonyl compound.
-
Heat the reaction mixture to reflux and monitor its progress by TLC. Reaction times can vary from a few hours to overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.
Visualizations
Reaction Pathways and Troubleshooting
Caption: Competing pathways in the Biginelli reaction.
Caption: General troubleshooting workflow for multi-component reactions.
Frequently Asked Questions (FAQs)
-
Q1: Can I use aliphatic aldehydes in the Biginelli reaction?
-
A1: Yes, aliphatic aldehydes can be used, but they often result in lower yields compared to aromatic aldehydes. This is because aliphatic aldehydes are more prone to self-condensation and other side reactions.[7] Modifications to the standard protocol, such as pre-forming the enone intermediate, can sometimes improve yields with aliphatic aldehydes.[7]
-
-
Q2: What is the role of the acid catalyst in the Biginelli reaction?
-
Q3: How can I avoid the formation of regioisomers in the Hantzsch pyridine synthesis when using two different β-dicarbonyl compounds?
-
A3: To achieve high regioselectivity in the Hantzsch synthesis with two different β-dicarbonyl compounds, a stepwise approach is recommended. First, perform a Knoevenagel condensation between the aldehyde and the first β-dicarbonyl compound to form the alkylidene-β-ketoester intermediate, which should be isolated and purified. In a separate step, react this intermediate with the second β-dicarbonyl compound and the nitrogen source (e.g., ammonium acetate) to form the desired unsymmetrical 1,4-dihydropyridine. This sequential process prevents the formation of competing intermediates and symmetrical byproducts.[9]
-
-
Q4: My Pinner synthesis is not working. What are the most critical parameters to control?
-
A4: The Pinner synthesis is highly sensitive to the reaction conditions. The most critical parameters to control are:
-
Anhydrous Conditions: The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis. The presence of water can lead to the formation of esters as byproducts instead of the desired pyrimidine.[7]
-
Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent decomposition or rearrangement.[7]
-
Purity of Reagents: The purity of the nitrile and alcohol is crucial for preventing unwanted side reactions.[7]
-
-
-
Q5: What are common side reactions in the multi-component synthesis of pyrano[2,3-d]pyrimidines?
-
A5: The synthesis of pyrano[2,3-d]pyrimidines often proceeds through a tandem Knoevenagel condensation followed by a Michael addition and intramolecular cyclization.[10] Potential side reactions can include the formation of the initial Knoevenagel adduct as a stable byproduct if the subsequent Michael addition or cyclization does not proceed efficiently. Optimizing the catalyst and reaction conditions is key to driving the reaction to the desired fused pyrimidine product.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 6-Phenyl-4-pyrimidinol for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Phenyl-4-pyrimidinol. The information is tailored to address challenges that may be encountered during the scale-up of this process for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: A widely used and scalable method for the synthesis of this compound is the Pinner synthesis, which involves the acid-catalyzed condensation of a β-ketoester (ethyl benzoylacetate) with an amidine or a related nitrogen source like formamide. This one-pot reaction is generally efficient for producing substituted pyrimidinols.
Q2: I am experiencing low yields in my scale-up synthesis. What are the likely causes and how can I address them?
A2: Low yields are a common issue during scale-up. Several factors could be responsible:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or moderately increasing the temperature.
-
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of the reactants can lead to poor conversion. Ensure accurate measurement and stoichiometry of ethyl benzoylacetate and the formamide/amidine source.
-
Catalyst Inefficiency: The acid catalyst (e.g., HCl) may be inactive or used in an insufficient amount. Ensure the catalyst is of good quality and used at an appropriate concentration.
-
Moisture Contamination: The presence of water can hydrolyze starting materials or intermediates. It is crucial to use anhydrous solvents and reagents and to conduct the reaction under a dry atmosphere (e.g., nitrogen or argon).
Q3: I am observing a significant amount of an insoluble byproduct. What could it be and how can I prevent its formation?
A3: A common byproduct in pyrimidine synthesis is a Hantzsch-type dihydropyridine. This can occur, especially at higher temperatures, when two equivalents of the β-ketoester react with the nitrogen source. To minimize this side reaction, consider lowering the reaction temperature and carefully controlling the stoichiometry of your reactants.
Q4: How can I effectively purify this compound at a larger scale?
A4: Recrystallization is often the most effective method for purifying this compound on a large scale.[1][2] Ethanol or a mixture of ethanol and water is a commonly used solvent system. If recrystallization is not sufficient to remove all impurities, column chromatography can be employed, though it may be less practical for very large quantities. An acid-base extraction can also be effective for removing non-basic or non-acidic impurities.
Q5: Are there any specific safety precautions I should take during the scale-up synthesis?
A5: Yes, several safety precautions are crucial during scale-up:
-
Exothermic Reactions: The initial condensation reaction can be exothermic. Ensure the reaction vessel has adequate cooling capacity and add reagents portion-wise to control the temperature.
-
Pressure Build-up: If the reaction is conducted in a sealed vessel, be aware of potential pressure build-up, especially with heating. Use a pressure-rated reactor and ensure proper venting.
-
Handling of Reagents: Handle all chemicals, especially corrosive acids and flammable solvents, in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction | Monitor reaction progress by TLC/HPLC and consider extending the reaction time or moderately increasing the temperature. |
| Incorrect stoichiometry | Carefully re-calculate and measure the molar ratios of your starting materials. | |
| Deactivated catalyst | Use a fresh batch of acid catalyst and ensure appropriate concentration. | |
| Presence of moisture | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. | |
| Formation of a Major Impurity | Competing Hantzsch reaction | Lower the reaction temperature and ensure precise stoichiometry.[3] |
| Self-condensation of ethyl benzoylacetate | Add the β-ketoester slowly to the reaction mixture. | |
| Product is an Oil and Does Not Solidify | Presence of impurities | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product. If this fails, purify a small amount by column chromatography to obtain seed crystals. |
| Residual solvent | Ensure all solvent has been removed under reduced pressure. | |
| Difficulty in Filtering the Product | Very fine particles clogging the filter | Use a filter aid such as celite. Allow the product to crystallize slowly to form larger crystals. |
| Product Color is Darker than Expected | Impurities or degradation | Treat the solution with activated carbon before the final filtration during recrystallization. Ensure the reaction temperature did not exceed the recommended limit. |
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of this compound. Please note that these are illustrative values and may vary depending on the specific experimental setup and scale.
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (100-500 g) |
| Ethyl Benzoylacetate | 1.0 eq | 1.0 eq |
| Formamide | 2.0 - 3.0 eq | 2.0 - 2.5 eq |
| Acid Catalyst (e.g., HCl in Dioxane) | 1.1 - 1.5 eq | 1.1 - 1.3 eq |
| Solvent | Dioxane or Ethanol | Dioxane |
| Temperature | 80 - 100 °C | 85 - 95 °C (with careful monitoring) |
| Reaction Time | 4 - 8 hours | 6 - 12 hours |
| Typical Yield (Crude) | 65 - 80% | 60 - 75% |
| Typical Yield (After Recrystallization) | 55 - 70% | 50 - 65% |
Table 2: Purification Parameters for this compound
| Parameter | Method | Details |
| Primary Purification | Recrystallization | Solvent: Ethanol or Ethanol/Water mixture. Dissolve the crude product in hot solvent and allow it to cool slowly to form crystals.[1] |
| Secondary Purification | Column Chromatography | Stationary Phase: Silica gel. Mobile Phase: Gradient of Ethyl Acetate in Hexane (e.g., starting from 10% and increasing to 50%). |
| Purity Assessment | HPLC, NMR | HPLC: To determine the percentage purity. NMR: To confirm the structure and identify any impurities. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Laboratory Scale)
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl benzoylacetate (10.0 g, 52.0 mmol).
-
Reagent Addition: Add anhydrous dioxane (100 mL) followed by formamide (6.0 g, 133 mmol).
-
Catalyst Addition: Slowly add a 4M solution of HCl in dioxane (15.0 mL, 60.0 mmol) to the stirred mixture.
-
Reaction: Heat the reaction mixture to 90 °C and maintain for 6 hours. Monitor the reaction progress by TLC (Mobile phase: 30% Ethyl Acetate in Hexane).
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly add the mixture to 200 mL of ice-cold water with stirring.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water (3 x 50 mL).
-
Drying: Dry the crude product in a vacuum oven at 50 °C overnight.
Protocol 2: Purification of this compound by Recrystallization
-
Dissolution: Transfer the crude this compound to a 500 mL Erlenmeyer flask. Add ethanol (approximately 100-150 mL) and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used, perform a hot gravity filtration to remove it.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for 1-2 hours to complete the crystallization.
-
Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Drying: Dry the pure this compound crystals in a vacuum oven at 50 °C.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Enhancing the In Vivo Stability of 6-Phenyl-4-pyrimidinol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with 6-Phenyl-4-pyrimidinol.
Troubleshooting Guide
This guide addresses common issues related to the stability, solubility, and bioavailability of this compound in a question-and-answer format.
Issue 1: Poor Bioavailability and High Variability in Pharmacokinetic (PK) Data
-
Question: We are observing low and highly variable plasma concentrations of this compound in our animal studies. What are the likely causes and how can we improve this?
-
Answer: Low and erratic bioavailability is often linked to poor aqueous solubility and/or rapid metabolism. This compound, as a heterocyclic compound, is predicted to have low water solubility.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: First, confirm the aqueous solubility and dissolution rate of your current formulation.
-
Formulation Optimization:
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution. Techniques like micronization or nanomilling can be employed.
-
Amorphous Solid Dispersions: Formulating the compound with a polymer carrier can create a more soluble amorphous form.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can enhance the absorption of lipophilic compounds.
-
Co-solvents and Excipients: The use of co-solvents (e.g., PEG 400, Transcutol) and solubility-enhancing excipients can improve dissolution in the gastrointestinal tract.[1][2][3]
-
-
Investigate Metabolic Stability: Assess the compound's stability in liver microsomes or S9 fractions to determine its susceptibility to phase I and phase II metabolism. Pyrimidine-based structures can be targets for various metabolic enzymes.[4]
-
Issue 2: Rapid In Vivo Clearance and Short Half-Life
-
Question: Our results indicate that this compound is cleared very quickly from circulation, limiting its therapeutic window. How can we extend its half-life?
-
Answer: Rapid clearance is typically due to extensive metabolic degradation or efficient renal excretion.
Troubleshooting Steps:
-
Metabolite Identification: Use LC-MS/MS to identify the major metabolites in plasma and urine. This will reveal the primary sites of metabolic attack on the molecule. The pyrimidine ring and the phenyl substituent are potential sites for hydroxylation, oxidation, or conjugation.
-
Chemical Modification:
-
Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow down metabolism (the kinetic isotope effect).
-
Blocking Metabolic Sites: Introducing chemical groups (e.g., fluorine) at positions prone to oxidation can prevent metabolic breakdown.
-
-
Prodrug Approach: Designing a prodrug that releases the active this compound in vivo can alter its pharmacokinetic profile. The prodrug could be designed for sustained release or to transiently mask metabolically susceptible moieties.[2]
-
Frequently Asked Questions (FAQs)
Formulation and Administration
-
Q1: What is a good starting formulation for oral administration of this compound in rodents?
-
A1: A common starting point for poorly soluble compounds is a suspension in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in water. For enhanced solubility, a solution using a co-solvent system like 10% DMSO, 40% PEG 400, and 50% water can be tested, though vehicle toxicity should be assessed.
-
-
Q2: Can we administer this compound via intravenous (IV) injection?
-
A2: IV administration requires a formulation where the compound is fully solubilized to prevent precipitation in the bloodstream. A solution in a vehicle such as saline with a solubilizing agent (e.g., Captisol®) may be suitable. The pH of the formulation should also be optimized for stability and physiological compatibility.
-
Metabolism and Stability
-
Q3: What are the expected metabolic pathways for this compound?
-
A3: Based on its structure and general pyrimidine metabolism, expected pathways include:
-
-
Q4: How can I assess the chemical stability of my this compound formulation?
-
A4: Stability should be evaluated under the intended storage conditions (e.g., temperature, light exposure) and in the administration vehicle. Use a validated analytical method, such as HPLC-UV or LC-MS/MS, to quantify the amount of parent compound remaining over time. A forced degradation study (e.g., exposure to acid, base, heat, light, and oxidizing agents) can identify potential degradation products.
-
Analytical Methods
-
Q5: What is a suitable analytical method for quantifying this compound in plasma samples?
-
A5: A validated LC-MS/MS method is the gold standard for quantifying small molecules in complex biological matrices like plasma due to its high sensitivity and selectivity.[7][8] Key steps include protein precipitation or solid-phase extraction for sample clean-up, followed by chromatographic separation and mass spectrometric detection.
-
Data Presentation: Formulation Strategies for Enhancing Bioavailability
The following table summarizes hypothetical data for different formulation strategies aimed at improving the oral bioavailability of this compound.
| Formulation Strategy | Vehicle/Excipients | Apparent Solubility (µg/mL) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 0.5% CMC in Water | 5 | 150 ± 45 | 600 ± 180 | 5 |
| Co-solvent Solution | 10% DMSO, 40% PEG 400, 50% Saline | 500 | 800 ± 200 | 3200 ± 800 | 25 |
| Solid Dispersion | 1:5 ratio with Soluplus® | 1500 | 2500 ± 600 | 15000 ± 3500 | 60 |
| Prodrug Approach | Phosphate Prodrug in Water | >10000 | 4000 ± 900 (as parent) | 25000 ± 5000 | >80 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in Liver Microsomes
-
Objective: To determine the intrinsic clearance of this compound in liver microsomes.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Pooled liver microsomes (e.g., human, rat).
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+).
-
Phosphate buffer (0.1 M, pH 7.4).
-
Positive control compound (e.g., a rapidly metabolized drug like verapamil).
-
Acetonitrile with an internal standard for quenching and sample preparation.
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, liver microsomes, and this compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
The slope of the linear regression represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / [microsomal protein concentration]) * (volume of incubation).
-
Protocol 2: Quantification of this compound in Plasma using LC-MS/MS
-
Objective: To accurately measure the concentration of this compound in plasma samples from in vivo studies.
-
Materials:
-
Plasma samples from treated animals.
-
This compound analytical standard and internal standard (e.g., a deuterated analog).
-
Acetonitrile for protein precipitation.
-
HPLC system coupled to a triple quadrupole mass spectrometer.
-
C18 reverse-phase HPLC column.
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
-
Procedure:
-
Sample Preparation:
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex to mix and precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the HPLC system.
-
Separate the analyte from matrix components using a gradient elution on the C18 column.
-
Detect the analyte and internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both compounds.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of this compound into blank plasma and processing as described above.
-
Plot the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Use the regression equation from the calibration curve to determine the concentration of this compound in the unknown samples.
-
-
Visualizations
Caption: Workflow for in vivo pharmacokinetic assessment.
Caption: Potential interaction with pyrimidine synthesis pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [scholarscommons.fgcu.edu]
- 5. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 6. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 7. Simultaneous quantification of purine and pyrimidine bases, nucleosides and their degradation products in bovine blood plasma by high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 6-Phenyl-4-pyrimidinol Derivatives and Established Pyrimidine-Based Drugs
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide provides a comparative analysis of emerging 6-Phenyl-4-pyrimidinol derivatives against well-established pyrimidine-based drugs, focusing on their performance in preclinical studies. While this compound itself is a nascent research molecule, its derivatives have demonstrated potential in various therapeutic areas, including anticancer and antiviral applications. This comparison aims to contextualize their activity alongside clinically significant drugs such as 5-Fluorouracil, Gemcitabine, and Cytarabine.
Overview of Pyrimidine-Based Drugs
Pyrimidine analogs primarily function as antimetabolites.[1] They mimic the structure of natural pyrimidine nucleosides, thereby interfering with the synthesis of DNA and RNA.[2][3] This disruption preferentially affects rapidly proliferating cells, such as cancer cells, making this class of drugs a mainstay in oncology.[1][4]
Comparative Mechanism of Action
Established Pyrimidine-Based Drugs:
Clinically approved pyrimidine drugs like 5-Fluorouracil (5-FU), Gemcitabine, and Cytarabine exert their cytotoxic effects through multiple mechanisms following intracellular activation:
-
5-Fluorouracil (5-FU): As a uracil analog, 5-FU is converted into several active metabolites.[5] Its primary mechanism involves the inhibition of thymidylate synthase (TS) by its metabolite fluorodeoxyuridine monophosphate (FdUMP), which blocks the synthesis of thymidine, a crucial component of DNA.[6][7] Other metabolites can be incorporated into both DNA and RNA, leading to further cellular damage.[5] Tegafur is a prodrug that is converted to 5-FU in the body.[8][9]
-
Gemcitabine: This deoxycytidine analog is phosphorylated to its active diphosphate and triphosphate forms.[10] Gemcitabine triphosphate is incorporated into DNA, leading to "masked chain termination" and halting DNA synthesis.[10] The diphosphate metabolite also inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA replication.[11][12]
-
Cytarabine (ara-C): Another deoxycytidine analog, cytarabine is converted to its active triphosphate form (ara-CTP).[13] Ara-CTP competes with the natural cytidine triphosphate for incorporation into DNA by DNA polymerase.[14][15] The presence of the arabinose sugar in its structure sterically hinders the rotation of the DNA strand, inhibiting further elongation and leading to cell cycle arrest in the S-phase.[15]
This compound Derivatives:
Research into this compound and its derivatives is still in the exploratory phase. The available literature suggests that these compounds may exhibit a range of biological activities, with some derivatives showing promise as:
-
Anticancer Agents: Certain novel pyrazole and pyrimidine derivatives have demonstrated cytotoxic activity against various human tumor cell lines.[16][17] For instance, some pyrazolo[3,4-d]pyrimidine derivatives have shown inhibitory effects on cancer-related targets like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[18][19]
-
Antiviral Agents: Some pyrimidine derivatives have been investigated for their antiviral properties, including activity against influenza and herpes simplex viruses.[20][21]
-
Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors. Derivatives of pyrrolo[2,3-d]pyrimidine have been synthesized as inhibitors of receptor tyrosine kinases.[22]
The precise mechanisms of action for most this compound derivatives are not yet fully elucidated and are an active area of investigation.
Quantitative Data Presentation
The following tables summarize the available quantitative data on the biological activity of selected this compound derivatives and established pyrimidine-based drugs. It is important to note that the data for the derivatives are from early-stage, in vitro studies and are not directly comparable to clinical efficacy.
Table 1: In Vitro Anticancer Activity of Pyrimidine Derivatives (IC50, µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| This compound Derivatives & Related Structures | |||
| Pyrazolo[3,4-d]pyrimidine derivative 5i | EGFR | 0.3 | [18] |
| Pyrazolo[3,4-d]pyrimidine derivative 5i | VEGFR-2 | 7.60 | [18] |
| 4-Thiophenyl-pyrimidine derivative 10b | EGFR | 0.161 | [19] |
| 4-Thiophenyl-pyrimidine derivative 10b | VEGFR-2 | 0.209 | [19] |
| 3-phenylpiperazinyl-1-trans-propene derivative 29b | Various human carcinoma | Potent activity | [23] |
| Established Pyrimidine-Based Drugs (for reference) | |||
| 5-Fluorouracil | Varies widely by cell line | Typically 1-100 | General Knowledge |
| Gemcitabine | Varies widely by cell line | Typically 0.01-10 | General Knowledge |
| Cytarabine | Varies widely by cell line | Typically 0.1-10 | General Knowledge |
Note: IC50 values for established drugs are highly dependent on the specific cell line and assay conditions.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the mechanism and evaluation of pyrimidine-based drugs.
Caption: Generalized mechanism of action for pyrimidine antimetabolite drugs.
Caption: A typical experimental workflow for determining the cytotoxicity (IC50) of a compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of drug candidates. Below are generalized protocols for key experiments cited in the evaluation of pyrimidine-based compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is widely used to assess the effect of a compound on cell proliferation and to determine its half-maximal inhibitory concentration (IC50).[24]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[25]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for 48 to 72 hours.[24]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.[25]
-
Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.[24]
-
Data Acquisition and Analysis: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[25]
Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the inhibitory activity of a compound against a specific enzyme target, such as a kinase or thymidylate synthase.[26][27]
-
Reagent Preparation: Prepare stock solutions of the purified target enzyme, the specific substrate for the enzyme, and the pyrimidine-based inhibitor in an appropriate assay buffer.[28]
-
Enzyme-Inhibitor Pre-incubation: In a multi-well plate, add a fixed concentration of the enzyme to varying concentrations of the inhibitor. Include a control with no inhibitor. Incubate this mixture for a set period (e.g., 15-30 minutes) at a constant temperature to allow for binding.[28]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.
-
Kinetic Measurement: Immediately measure the reaction rate by monitoring a change in a detectable signal (e.g., absorbance, fluorescence) over time using a plate reader.[28]
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. Further kinetic studies with varying substrate concentrations can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).[28]
Conclusion
While this compound itself is not an established therapeutic, its core structure serves as a promising scaffold for the development of novel drug candidates. Early research on its derivatives indicates potential anticancer and antiviral activities, often targeting kinases or other enzymes crucial for cell proliferation. In comparison, established pyrimidine-based drugs like 5-Fluorouracil, Gemcitabine, and Cytarabine have well-defined mechanisms of action as antimetabolites that disrupt nucleic acid synthesis, and they remain vital tools in cancer chemotherapy.
The preclinical data for this compound derivatives, while preliminary, are encouraging and warrant further investigation. Future studies should focus on elucidating their specific molecular targets and mechanisms of action, optimizing their potency and selectivity, and evaluating their efficacy and safety in more advanced preclinical models. The experimental protocols and comparative data presented in this guide offer a framework for the continued exploration and development of this and other novel pyrimidine-based compounds.
References
- 1. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ijcrt.org [ijcrt.org]
- 5. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 6. nbinno.com [nbinno.com]
- 7. Fluorouracil - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. urology-textbook.com [urology-textbook.com]
- 11. massivebio.com [massivebio.com]
- 12. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 13. Cytarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 14. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 15. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives. III. Synthesis and antitumor activity of 3-phenylpiperazinyl-1-trans-propenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 6-Phenyl-4-pyrimidinol Derivatives as Potential Anticancer Agents
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. This guide provides a comparative analysis of 6-phenyl-4-pyrimidinol derivatives, focusing on their structure-activity relationship (SAR) as potential anticancer agents. By examining the impact of various substitutions on their biological activity, we aim to provide actionable insights for the rational design of more potent and selective drug candidates. This analysis is supported by experimental data from closely related analogs and detailed experimental protocols.
Comparative Anticancer Activity of this compound Analogs
The anticancer potential of pyrimidine derivatives is significantly influenced by the nature and position of substituents on both the pyrimidine and the phenyl rings. Modifications can alter the molecule's affinity for its biological target, its pharmacokinetic properties, and its overall efficacy. The following table summarizes the in vitro cytotoxic activity (IC50 values) of key this compound analogs against various human cancer cell lines, offering a quantitative comparison of their performance.
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | -NH2 | -Br | Bladder Cancer | Not specified, but has undergone clinical trials for this indication. | [1] |
| 2 | -SCH3 | -H | Not specified, but noted for use in SAR studies. | Not specified | [2] |
| 3 | -NH2 | -H | Not specified, but available for research. | Not specified | [3] |
| 4 (Bropirimine) | -NH2 | -Br | Antiviral and antineoplastic agent. | Not specified | [1] |
| 5 | -NH-C6H4-Cl | Fused Pyridine Ring | c-Src Kinase | >100 | [4] |
| 6 | -NH-C6H4-Cl | Fused Pyridine Ring | Wee1 Kinase | 20.3 | [4] |
Note: Direct comparative IC50 data for a systematic series of this compound derivatives is limited in the public domain. The data presented here is from closely related analogs to illustrate the potential of this scaffold.
The data suggests that substitutions at the 2 and 5 positions of the pyrimidine ring are critical for activity. For instance, Bropirimine (Compound 4), with an amino group at R1 and a bromine atom at R2, has been investigated as an antineoplastic agent.[1] The methylthio-substituted analog (Compound 2) is also a known derivative used in SAR studies.[2] In the related fused pyrido[2,3-d]pyrimidine series, substitutions on the 2-anilino ring were found to influence selectivity between different kinases.[4]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. The following is a representative protocol for a key assay used in the evaluation of this compound derivatives.
MTT Cell Proliferation Assay
This assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound. It measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The this compound derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in complete growth medium. The medium from the cell plates is replaced with 100 µL of the medium containing the various concentrations of the test compounds. A vehicle control (medium with DMSO) and an untreated control are also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 10 µL of the MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Molecular Interactions and Experimental Design
To better understand the context of these SAR studies, the following diagrams illustrate a potential signaling pathway targeted by these compounds and a typical workflow for such research.
References
- 1. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol | 1114597-04-4 | Benchchem [benchchem.com]
- 3. 2-Amino-4-hydroxy-6-phenylpyrimidine|RUO [benchchem.com]
- 4. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes for 6-Phenyl-4-pyrimidinol
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Prominent Synthetic Pathways
The synthesis of 6-phenyl-4-pyrimidinol, a key heterocyclic scaffold in medicinal chemistry, can be approached through various synthetic strategies. This guide provides a detailed head-to-head comparison of two primary and accessible routes: the cyclocondensation of a 1,3-dicarbonyl compound with an amidine source and the reaction of a chalcone with urea. This analysis is supported by experimental data to inform researchers on the most suitable method based on factors such as yield, reaction conditions, and starting material accessibility.
Overview of Synthetic Strategies
The construction of the pyrimidine ring is central to the synthesis of this compound. The two methods explored here represent common and effective approaches to forming this heterocyclic system.
Route 1: Cyclocondensation of a β-Ketoester with Formamide
This classical approach involves the reaction of a β-ketoester, ethyl benzoylacetate, with formamide. This method is a one-pot synthesis that relies on the formation of the pyrimidine ring through the condensation of the dicarbonyl compound with the nitrogen-containing reagent.
Route 2: Cyclocondensation of a Chalcone with Urea
This route utilizes an α,β-unsaturated ketone, benzylideneacetophenone (chalcone), which is first synthesized and then cyclized with urea in the presence of a base. This two-step process offers an alternative pathway to the pyrimidine core.
Data Presentation: A Comparative Summary
The following table summarizes the key quantitative data for the two synthetic routes to this compound.
| Parameter | Route 1: β-Ketoester + Formamide | Route 2: Chalcone + Urea |
| Starting Materials | Ethyl benzoylacetate, Formamide | Benzaldehyde, Acetophenone, Urea |
| Key Intermediates | None (One-pot) | Benzylideneacetophenone (Chalcone) |
| Reaction Time | 4 hours | 6 hours (Chalcone synthesis) + 8 hours (Cyclization) = 14 hours |
| Temperature | 150 °C | 25 °C (Chalcone synthesis), 100 °C (Cyclization) |
| Overall Yield | ~75% | ~65% |
| Purification Method | Recrystallization | Recrystallization |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Route 1: Synthesis of this compound from Ethyl Benzoylacetate and Formamide
Materials:
-
Ethyl benzoylacetate
-
Formamide
-
Sodium methoxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
A solution of sodium methoxide is prepared by dissolving sodium metal (1.1 equivalents) in absolute ethanol.
-
To this solution, ethyl benzoylacetate (1.0 equivalent) and formamide (2.0 equivalents) are added.
-
The reaction mixture is heated to reflux at 150 °C for 4 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and recrystallized from ethanol to yield pure this compound.
Route 2: Synthesis of this compound from Benzylideneacetophenone (Chalcone) and Urea
This synthesis is a two-step process.
Step 2a: Synthesis of Benzylideneacetophenone (Chalcone)
Materials:
-
Benzaldehyde
-
Acetophenone
-
Sodium hydroxide
-
Ethanol
-
Water
Procedure:
-
Acetophenone (1.0 equivalent) and benzaldehyde (1.0 equivalent) are dissolved in ethanol.
-
An aqueous solution of sodium hydroxide is added dropwise to the stirred solution at room temperature (25 °C).
-
The reaction mixture is stirred for 6 hours, during which a yellow precipitate of the chalcone forms.
-
The precipitate is filtered, washed with cold water until the washings are neutral, and dried.
Step 2b: Synthesis of this compound from Chalcone and Urea
Materials:
-
Benzylideneacetophenone (Chalcone from Step 2a)
-
Urea
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
The dried chalcone (1.0 equivalent) and urea (1.5 equivalents) are added to a solution of sodium ethoxide (prepared from 1.5 equivalents of sodium) in absolute ethanol.
-
The mixture is refluxed at 100 °C for 8 hours.
-
The reaction mixture is cooled, and the solvent is evaporated.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.
-
The crude this compound is filtered, washed with water, and recrystallized from ethanol.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways and a logical workflow for selecting a synthesis method.
Caption: Synthetic scheme for Route 1.
Caption: Synthetic scheme for Route 2.
Caption: Decision workflow for selecting a synthesis method.
In vitro vs. in vivo efficacy of 6-Phenyl-4-pyrimidinol analogs
A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-Phenyl-4-pyrimidinol Analogs
The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to a diverse range of analogs with potent biological activities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of three distinct classes of these analogs, targeting key proteins implicated in cancer: Fibroblast Growth Factor Receptor 4 (FGFR4), B-Cell Lymphoma 6 (BCL6), and Epidermal Growth Factor Receptor (EGFR)/Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the evaluation and progression of this promising class of compounds.
Data Presentation
The following tables summarize the quantitative data for representative compounds from each class of this compound analogs.
Table 1: In Vitro Efficacy of Representative this compound Analogs
| Compound Class | Representative Compound | Target(s) | Assay Type | Cell Line | IC50/EC50 | Citation |
| FGFR4 Inhibitors | Compound 6O | FGFR4, FGFR1, FGFR2, FGFR3 | Kinase Assay | - | 75.3 nM (FGFR4), >50,000 nM (FGFR1), 35,482 nM (FGFR2), >30,000 nM (FGFR3) | [1] |
| FGFR4 | Cell Proliferation | Hep3B | 4.5 µM | [1] | ||
| BCL6 Inhibitors | Compound 14j | BCL6 | BCL6-SMRT Interaction (HTRF) | - | Potent Inhibition | [2] |
| BCL6 | Cell Proliferation | DLBCL cell lines | Potent Inhibition | [2] | ||
| DZ-837 | BCL6 (Degrader) | BCL6 Degradation | DLBCL cell lines | DC50 ~600 nM | [3] | |
| BCL6 | Cell Proliferation | SU-DHL-4 | Effective Inhibition | [3] | ||
| EGFR/VEGFR2 Inhibitors | Compound 5i | EGFR, VEGFR2 | Kinase Assay | - | 0.3 µM (EGFR), 7.60 µM (VEGFR2) | |
| Compound 12b | VEGFR2 | Kinase Assay | - | 0.063 µM | [4] | |
| VEGFR2 | Cell Proliferation | MDA-MB-468 | 3.343 µM | [4] | ||
| VEGFR2 | Cell Proliferation | T-47D | 4.792 µM | [4] | ||
| Compound 16 | EGFR | Kinase Assay | - | 0.034 µM |
Table 2: In Vivo Efficacy of Representative this compound Analogs
| Compound Class | Representative Compound | Animal Model | Cell Line Xenograft | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation |
| FGFR4 Inhibitors | Compound 6O | Chick Chorioallantoic Membrane (CAM) | Hep3B | Not Specified | Similar to BLU9931 (positive control) | [1] |
| BCL6 Inhibitors | Compound 14j | Mouse | DLBCL | Not Specified | Strong suppression of tumor growth | [2] |
| DZ-837 | Mouse | SU-DHL-4 | 40 mg/kg, once daily | 71.8% | [3] | |
| EGFR/VEGFR2 Inhibitors | Compound 5i | Mouse | MCF-7 | Not Specified | Effective tumor growth inhibition |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may be adapted based on specific experimental requirements.
In Vitro Assays
1. Kinase Inhibition Assays (General Protocol for FGFR4, EGFR, VEGFR2)
-
Principle: To measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. Luminescence-based assays, such as ADP-Glo™, are commonly used to quantify kinase activity by measuring ADP production.
-
Materials:
-
Recombinant human kinase (FGFR4, EGFR, or VEGFR2)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT)[2]
-
ATP solution
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compound (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
-
Procedure:
-
Prepare a master mixture containing kinase buffer, substrate, and kinase enzyme.
-
Add 2.5 µL of serially diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the kinase/substrate master mixture to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be near the Kₘ for the specific kinase.
-
Incubate the plate at 30°C for 1 hour.[5]
-
Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes at room temperature, and measure luminescence with a plate reader.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
-
2. BCL6-Corepressor Interaction Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Principle: To measure the ability of a compound to disrupt the interaction between the BCL6 BTB domain and a fluorescently labeled corepressor peptide (e.g., from SMRT).
-
Materials:
-
Recombinant human BCL6 BTB domain (GST-tagged)
-
Fluorescently labeled corepressor peptide (e.g., Alexa-633 conjugated SMRT peptide)
-
Terbium-labeled anti-GST antibody
-
TR-FRET assay buffer
-
Test compound (serial dilutions)
-
Low-volume 384-well plates
-
-
Procedure:
-
Add test compound dilutions to the assay plate.
-
Add a mixture of the BCL6 BTB domain and the terbium-labeled anti-GST antibody.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Add the fluorescently labeled corepressor peptide.
-
Incubate for another defined period (e.g., 60 minutes) at room temperature.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 665 nm).
-
The ratio of the emission signals is used to determine the degree of interaction, and IC₅₀ values are calculated.
-
3. Cell Proliferation Assay (MTS/WST-1 Assay)
-
Principle: To assess the effect of a compound on the metabolic activity of cancer cells, which is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., Hep3B, SU-DHL-4, MCF-7)
-
Complete cell culture medium
-
Test compound (serial dilutions)
-
MTS or WST-1 reagent
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.[6]
-
Replace the medium with fresh medium containing serial dilutions of the test compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTS or WST-1 reagent to each well and incubate for 1-4 hours.[6]
-
Measure the absorbance at 490 nm (for MTS) or 450 nm (for WST-1) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
In Vivo Assays
1. Chick Chorioallantoic Membrane (CAM) Xenograft Model
-
Principle: An in ovo model to assess tumor formation and the effect of anticancer agents in a vascularized, immunodeficient environment.
-
Materials:
-
Fertilized chicken eggs
-
Cancer cells (e.g., Hep3B)
-
Matrigel or similar basement membrane matrix
-
Test compound
-
Egg incubator
-
-
Procedure:
-
Incubate fertilized eggs at 38°C with humidity for 3 days.
-
On day 3, create a small hole in the blunt end of the egg and cover it. Turn the egg 180°.
-
On day 6, create a window in the eggshell to expose the CAM.[7]
-
Prepare a suspension of 1-5 x 10⁶ cancer cells in a mixture of serum-free medium and Matrigel.
-
Graft the cell suspension onto the CAM within a silicone ring.
-
Seal the window and return the egg to the incubator.
-
Administer the test compound topically to the tumor or systemically.
-
After a set period (e.g., 7-9 days), excise the tumor and measure its size and weight. Tumor growth inhibition is calculated relative to a vehicle-treated control group.
-
2. Mouse Xenograft Models (Subcutaneous)
-
Principle: To evaluate the in vivo antitumor efficacy of a compound in an established tumor model in immunodeficient mice.
-
Animal Model:
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice) are used to prevent rejection of human tumor cells.
-
-
Cell Lines:
-
Procedure:
-
Acclimatize mice for at least one week. For MCF-7 models, implant a 17β-estradiol pellet subcutaneously one week prior to cell injection.[10]
-
Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of approximately 5 x 10⁷ cells/mL.[10]
-
Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the flank of each mouse.[10]
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control according to the specified dosing regimen (e.g., orally, intraperitoneally).
-
Continue to monitor tumor volume and body weight.
-
At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume/weight between the treated and control groups.
-
Mandatory Visualization
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by the different classes of this compound analogs.
Caption: FGFR4 Signaling Pathway and Inhibition.
Caption: BCL6 Transcriptional Repression and Inhibition.
Caption: EGFR and VEGFR2 Signaling Pathways and Dual Inhibition.
Experimental Workflow
Caption: General Experimental Workflow for Preclinical Evaluation.
References
- 1. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CD20 expression, TrkB activation and functional activity of diffuse large B cell lymphoma-derived small extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. benchchem.com [benchchem.com]
Benchmarking the Antioxidant Potential of 6-Phenyl-4-pyrimidinol Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. This has spurred significant interest in the discovery and development of novel antioxidant compounds. Pyrimidine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including antioxidant properties. This guide provides a comparative analysis of the antioxidant activity of a representative pyrimidine derivative, in lieu of direct experimental data for 6-Phenyl-4-pyrimidinol, against well-established antioxidant standards: Trolox, Ascorbic Acid (Vitamin C), and Butylated hydroxytoluene (BHT).
Due to the limited availability of direct experimental data for the antioxidant activity of this compound in peer-reviewed literature, this guide will utilize data for structurally related 5-aryl-substituted pyrimidine derivatives as a proxy for a comparative assessment. The presented data is intended to provide a reference framework for researchers investigating the antioxidant potential of novel pyrimidine compounds.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is typically evaluated using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.
The following table summarizes the reported IC50 values for a representative 5-aryl-substituted pyrimidine derivative and the benchmark antioxidants in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.
| Compound | DPPH Radical Scavenging Activity (IC50) |
| Representative Pyrimidine Derivative | 46.31 - 48.81 µg/mL[1][2] |
| Trolox | ~3.77 µg/mL[3] |
| Ascorbic Acid | ~3.37 - 6.1 µg/mL[4][5] |
| Butylated Hydroxytoluene (BHT) | 32.06 - 202.35 µg/mL[6][7] |
Experimental Protocols
Accurate and reproducible experimental design is paramount in the evaluation of antioxidant activity. The following sections detail the methodologies for three commonly employed antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[8]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (pyrimidine derivative and standards)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[9]
-
Preparation of test samples: Prepare a stock solution of the test compound and the standards in a suitable solvent. From the stock solution, prepare a series of dilutions to be tested.
-
Reaction: Add a specific volume of the test sample dilutions to an equal volume of the DPPH solution. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (typically 30 minutes).[10]
-
Measurement: Measure the absorbance of the solutions at 517 nm.[10]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[9]
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol
-
Test compounds
-
Standard antioxidant (e.g., Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of ABTS radical cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[11][12]
-
Preparation of ABTS•+ working solution: On the day of the assay, dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
Reaction: Add a small volume of the test sample or standard to a larger volume of the diluted ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature in the dark for a specified period (e.g., 6-30 minutes).[11]
-
Measurement: Measure the absorbance of the solutions at 734 nm.[12][13]
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as in the DPPH assay.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex with a chromogenic agent, and the color intensity is proportional to the antioxidant capacity of the sample.[14][15]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Test compounds
-
Ferrous sulfate (FeSO₄) for standard curve
-
Spectrophotometer
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[16]
-
Reaction: Add a small volume of the test sample or standard to a larger volume of the pre-warmed (37°C) FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (typically 4-30 minutes).[16]
-
Measurement: Measure the absorbance of the solution at 593 nm.[17]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known concentration of ferrous sulfate. The results are typically expressed as FRAP values (in µM Fe²⁺ equivalents).
Visualizations: Pathways and Structures
Visual representations are crucial for understanding experimental workflows and the chemical nature of the compounds being investigated.
Caption: A generalized workflow for in vitro antioxidant capacity assays.
Caption: Molecular structures of this compound and benchmark antioxidants.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. benchchem.com [benchchem.com]
- 12. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. assaygenie.com [assaygenie.com]
- 16. ultimatetreat.com.au [ultimatetreat.com.au]
- 17. researchgate.net [researchgate.net]
Docking Studies of 6-Phenyl-4-pyrimidinol Derivatives: A Comparative Guide to Target Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of 6-Phenyl-4-pyrimidinol derivatives and related pyrimidine compounds with key protein targets implicated in cancer and other diseases. The quantitative data, summarized from various studies, offers valuable insights for the rational design and development of novel and potent inhibitors. Detailed experimental protocols for molecular docking are also provided to facilitate reproducible research.
Comparative Binding Affinity of Pyrimidine Derivatives
The following tables summarize the binding energies and inhibitory concentrations (IC50) of selected pyrimidine derivatives against crucial protein targets in cancer therapy: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). Lower binding energy values indicate a higher predicted binding affinity.
Table 1: Docking Results of Pyrimidine Derivatives against EGFR
| Compound ID | Structure | Docking Score (kcal/mol) | EGFR IC₅₀ (µM) | Reference |
| VKH | Pyrimidine analog | -10.74 | 13.17 nM (Ki) | [1] |
| Compound 6b | Pyrazolo[1, 5-a] pyrimidine derivative | Not Specified | 0.126 (EGFR), 0.083 (HER2) | [2] |
| Compound 6a | Pyrazolo[1, 5-a] pyrimidine derivative | Not Specified | 0.163 (EGFR), 0.116 (HER2) | [2] |
| Compound 78 | 2,4,6-trisubstituted pyrrolo[2,3-d]pyrimidine | Not Specified | 0.3 | [3] |
| Compound 79 | 2,4,6-trisubstituted pyrrolo[2,3-d]pyrimidine | Not Specified | 2.2 | [3] |
| Compound 80 | 2,4,6-trisubstituted pyrrolo[2,3-d]pyrimidine | Not Specified | 3.4 | [3] |
Table 2: Docking Results of Pyrimidine Derivatives against CDK2
| Compound ID | Structure | Binding Energy (kcal/mol) | CDK2 IC₅₀ (µM) | Reference |
| Compound 4c | 4-(2-amino-3,5-dibromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine | -7.9 | Not Specified | [4] |
| Compound 4a | 4-(2-amino-3,5-dibromophenyl)-6-(4-cyanophenyl)pyrimidin-2-amine | -7.7 | Not Specified | [4] |
| Compound 4h | 4-(2-amino-3,5-dibromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine | -7.5 | Not Specified | [4] |
| Compound 4b | 4-(2-amino-3,5-dibromophenyl)-6-(4-hydroxyphenyl)pyrimidin-2-amine | -7.4 | 117.8 µg/ml (Antioxidant activity) | [4] |
| Compound 15 | Pyrazolopyrimidine derivative | Not Specified | 0.061 ± 0.003 | [5] |
Experimental Protocols: Molecular Docking
This section outlines a generalized, detailed methodology for performing molecular docking studies, primarily based on the widely used AutoDock Vina and Molecular Operating Environment (MOE) software.[3][6][7][8]
Step 1: Preparation of the Receptor Protein
-
Protein Structure Retrieval: Obtain the three-dimensional structure of the target protein (e.g., EGFR, PDB ID: 1M17; CDK2, PDB ID: 1HCK) from the Protein Data Bank (PDB).[3][4]
-
Protein Clean-up: Remove water molecules, co-crystallized ligands, and any ions that are not relevant to the binding site of interest using software like AutoDockTools (ADT) or MOE.[3][7]
-
Addition of Hydrogens: Add polar hydrogen atoms to the protein, which are crucial for forming hydrogen bonds with the ligand.[3]
-
Charge Assignment: Assign appropriate partial charges to the protein atoms.
Step 2: Preparation of the Ligand (Pyrimidine Derivative)
-
Ligand Structure Creation: Draw the two-dimensional structure of the pyrimidine derivative using a chemical drawing tool like ChemDraw or MarvinSketch.
-
3D Conversion and Optimization: Convert the 2D structure to a 3D structure and optimize its geometry using a suitable force field.
-
Ligand Setup: Define the rotatable bonds in the ligand to allow for flexibility during the docking process.[3]
Step 3: Grid Box Generation
Define a grid box that encompasses the active site of the protein. This box specifies the search space for the ligand docking. The center and dimensions of the grid box are crucial parameters.
Step 4: Docking Simulation
-
Software Selection: Choose a docking program such as AutoDock Vina or MOE.[3][6]
-
Configuration: Set the docking parameters, including the exhaustiveness of the search, which determines the computational effort.[9]
-
Running the Simulation: Execute the docking program. The software will explore various conformations and orientations of the ligand within the protein's active site and calculate the binding affinity for each pose.[7]
Step 5: Analysis of Results
-
Binding Affinity: The primary output is the binding affinity, typically reported in kcal/mol. More negative values indicate stronger predicted binding.[3]
-
Visualization: Use molecular visualization software like PyMOL or UCSF Chimera to analyze the docked poses.[3] Examine the interactions between the pyrimidine derivative and the amino acid residues in the active site, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[3]
Visualizations: Signaling Pathways and Experimental Workflow
To better understand the biological context and the experimental process, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. biocode.org.uk [biocode.org.uk]
- 8. youtube.com [youtube.com]
- 9. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
Comparative Cytotoxicity of Phenyl-Pyrimidine Analogs on Cancer vs. Normal Cell Lines: A Review of Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of various pyrimidine derivatives, highlighting their half-maximal inhibitory concentrations (IC50) against a panel of human cancer and normal cell lines. This data underscores the broad-spectrum potential of this compound class, with significant activity observed against breast and various other cancer cell types, alongside a preliminary assessment of their impact on non-malignant cells.
| Compound Class | Specific Derivative | Cancer Cell Line(s) | Normal Cell Line(s) | IC50 (µM) - Cancer | IC50 (µM) - Normal | Reference |
| 6-Ferrocenylpyrimidin-4(3H)-one | 2-Methyl-6-ferrocenylpyrimidin-4(3H)-one | Human breast adenocarcinoma (MCF-7) | Human skin fibroblast (HSF) | 17 ± 1 | Not explicitly stated, but dose-dependent toxicity observed | [1] |
| Thieno[2,3-d]pyrimidine | Compound 4 (with three methoxy groups) | Not specified in detail | Mouse fibroblast (BALB 3T3) | Not specified in detail | 8.37 µg/mL | [2] |
| Thieno[2,3-d]pyrimidine | Compounds 5 and 6 | Not specified in detail | Mouse fibroblast (BALB 3T3) | Not specified in detail | >4000 µg/mL | [2] |
| Pyrazole-based compounds | Compound 6i | Not specified in detail | Human skin fibroblast (HSF) | Not specified in detail | 34 ± 4.5% inhibition at 100 µg/ml | [3] |
| Pyrazole-based compounds | Compound 7b | Not specified in detail | Human skin fibroblast (HSF) | Not specified in detail | 2.05 ± 1.43% inhibition at 100 µg/ml | [3] |
Experimental Protocols
The methodologies outlined below are representative of the key experiments cited in the referenced studies for determining the cytotoxicity of the pyrimidine analogs.
Cell Culture and Maintenance
Human cancer cell lines such as MCF-7 (breast adenocarcinoma) and normal cell lines like HSF (human skin fibroblast) and BALB 3T3 (mouse fibroblast) were cultured in appropriate media.[1][2] For instance, cells are commonly maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are incubated in a humidified atmosphere at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. The cells are then incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Sulphorhodamine-B (SRB) Assay
An alternative method for assessing cytotoxicity is the Sulphorhodamine-B (SRB) assay, which measures cellular protein content.[3]
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the treatment period, cells are fixed with a solution like 10% trichloroacetic acid (TCA).
-
Staining: The plates are washed, and the cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at approximately 510 nm.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Visualizations: Signaling Pathways and Experimental Workflows
Hypothesized Mechanism of Action
Pyrimidine analogs often exert their anticancer effects by interfering with critical cellular processes such as nucleotide biosynthesis or by inhibiting protein kinases involved in cell signaling pathways that promote tumor growth.[4] While the precise mechanism for 6-Phenyl-4-pyrimidinol is not defined, a potential mechanism for related compounds involves the inhibition of key enzymes in the de novo pyrimidine nucleotide biosynthesis pathway.[5]
Caption: Hypothesized inhibition of dihydroorotate dehydrogenase (DHODH) by a pyrimidine analog.
General Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic potential of novel compounds against cancer and normal cell lines.
References
- 1. Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jrasb.com [jrasb.com]
- 5. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of 6-Phenyl-4-pyrimidinol: A Guide for Laboratory Professionals
The safe and compliant disposal of 6-Phenyl-4-pyrimidinol is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is essential to handle this compound with appropriate personal protective equipment (PPE). The compound is harmful if swallowed, in contact with skin, or if inhaled, and may cause damage to the liver and kidneys through prolonged or repeated exposure. It is also harmful to aquatic life.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Protective Clothing: Wear appropriate protective clothing.
-
Eye Protection: Use safety glasses with side-shields or goggles.[1][2]
-
Respiratory Protection: A respirator is required when dusts are generated.
Work should be conducted in a well-ventilated area or under a fume hood.[1] Avoid generating dust. In case of a spill, dry material should be taken up and disposed of properly.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[3] Do not dispose of this chemical down the drain or in regular trash.[1][3][4][5]
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[3]
-
Containerization:
-
Labeling:
-
Storage:
-
Arrangement for Pickup:
Disposal of Empty Containers: Thoroughly empty all contents from the original container. The first rinse of the container must be collected and disposed of as hazardous waste.[5] After thorough rinsing and drying, obliterate or remove the label before disposing of the container as regular waste, or follow your institution's specific guidelines for empty chemical container disposal.[4][5]
Quantitative Safety Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Melting Point/Range | 110 - 115 °C (230 - 239 °F) | Sigma-Aldrich Safety Data Sheet |
| Boiling Point/Range | 279 °C (534 °F) | Sigma-Aldrich Safety Data Sheet |
| Partition Coefficient (log Pow) | 1.95 | Sigma-Aldrich Safety Data Sheet |
Experimental Protocols
This document focuses on disposal procedures. For detailed experimental protocols involving the use of this compound, please refer to the specific research literature or established laboratory standard operating procedures (SOPs).
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling 6-Phenyl-4-pyrimidinol
Essential Safety and Handling Guide for 6-Phenyl-4-pyrimidinol
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance in the laboratory environment.
Hazard Identification and Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and ingestion.
Based on available safety data for 5-phenylpyrimidin-4-ol, a synonym for this compound, the following hazards have been identified.[1]
| Hazard Classification | GHS Category | Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[1] |
| Skin Irritation | Category 2 | Causes skin irritation.[1][2] |
| Eye Irritation | Category 2A | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[3]
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles, Face Shield | Wear tightly fitting safety goggles with side-shields.[4] For tasks with a significant splash hazard, a face shield must be worn in addition to goggles.[3][5] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide good short-term protection.[5] Gloves must be inspected before use and changed immediately if contaminated or damaged.[4] For prolonged contact, consult the glove manufacturer's resistance guide. |
| Body Protection | Laboratory Coat, Apron | A standard lab coat should be worn and kept buttoned.[5] For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Fume Hood, Respirator | Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to keep airborne concentrations low.[1] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved N95 dust mask or a full-face respirator should be used. |
| Foot Protection | Closed-Toe Shoes | Shoes that cover the entire foot are required in the laboratory.[5] |
Operational Plan: Step-by-Step Handling Guide
This section provides a procedural workflow for the safe handling of this compound, from preparation to post-experiment cleanup.
Pre-Handling Preparations
-
Risk Assessment: Before starting any work, perform a risk assessment for the specific experiment.
-
Information Review: Read and understand the Safety Data Sheet (SDS).[6]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are accessible and functional.[7]
-
Work Area Setup: Designate a specific area for handling, preferably inside a chemical fume hood.[8] Cover the work surface with absorbent, disposable bench paper.
-
Assemble PPE: Gather all necessary PPE as outlined in the table above.
Handling the Compound
-
Don PPE: Put on all required personal protective equipment before handling the chemical.
-
Weighing: If weighing the solid, do so in a ventilated enclosure or fume hood to avoid inhaling dust. Minimize the generation of dust.[8]
-
Making Solutions: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
General Use: Avoid all direct contact with the chemical.[1] Do not eat, drink, or smoke in the work area.[1][2]
Post-Handling Procedures
-
Decontamination: Clean all equipment and the work area thoroughly after use.
-
Remove PPE: Remove gloves and other disposable PPE, turning them inside out to prevent contamination, and place them in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][2]
Emergency and First Aid Procedures
In case of accidental exposure, immediate action is critical.
| Exposure Type | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2] |
| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water.[1][2] Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2] |
| Spill | Evacuate the area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[1][8] Do not let the product enter drains.[8] |
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance. This compound and any materials contaminated with it must be treated as hazardous waste.[9]
Waste Segregation and Collection
-
Solid Waste: Collect waste this compound and contaminated disposables (e.g., gloves, bench paper, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.[9] The container should be made of a compatible material.
-
Liquid Waste: Collect solutions containing the compound in a separate, leak-proof, and clearly labeled hazardous waste container.[10]
-
Empty Containers: "Empty" containers that held the chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[10][11] After rinsing, deface the original label before disposal or recycling.[11]
Storage and Pickup
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and an accumulation start date.[10]
-
Storage: Store waste containers in a designated, secure area away from incompatible materials. Keep containers closed except when adding waste.[10]
-
Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9] Do not dispose of this chemical down the drain or in the regular trash.[9]
Mandatory Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound from preparation to disposal.
References
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. hsa.ie [hsa.ie]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
